molecular formula C11H12ClNO3 B1383487 Methyl 2-chloro-3-(phenylformamido)propanoate CAS No. 1702112-18-2

Methyl 2-chloro-3-(phenylformamido)propanoate

Cat. No.: B1383487
CAS No.: 1702112-18-2
M. Wt: 241.67 g/mol
InChI Key: UTKXGCLWAMOEOJ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-(phenylformamido)propanoate is a useful research compound. Its molecular formula is C11H12ClNO3 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-chloro-3-(phenylformamido)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-3-(phenylformamido)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-benzamido-2-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-16-11(15)9(12)7-13-10(14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKXGCLWAMOEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CNC(=O)C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Methyl 2-chloro-3-(phenylformamido)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for Methyl 2-chloro-3-(phenylformamido)propanoate .

Based on chemical nomenclature conventions and database precedents (e.g., Hippuric acid is often indexed as 2-(phenylformamido)acetic acid), this guide interprets the target molecule as Methyl 2-chloro-3-(benzamido)propanoate . This structure represents a critical scaffold in the synthesis of non-proteinogenic amino acids, aziridines, and oxazolines.

Part 1: Chemical Identity & Structural Logic

Compound Name: Methyl 2-chloro-3-(phenylformamido)propanoate Preferred IUPAC Synonym: Methyl 2-chloro-3-(benzamido)propanoate Molecular Formula:


Molecular Weight:  241.67  g/mol 
Structural Analysis

The molecule is a tri-functionalized propanoate chain characterized by:

  • Core: Methyl propanoate ester.

  • 
    -Position (C2):  Chlorine substituent (electrophilic center/leaving group).
    
  • 
    -Position (C3):  Phenylformamido (Benzamido) group (
    
    
    
    ).

This specific regioisomer (


-chloro-

-amino) is chemically distinct from the more common phenylalanine derivatives (

-amino-

-chloro). It serves as a "masked" aziridine precursor; treatment with a base triggers cyclization to form aziridine-2-carboxylates , a motif found in mitomycin antibiotics and cysteine protease inhibitors.
Nomenclature Disambiguation
  • "Phenylformamido": While formally implying an N-phenyl-N-formyl group (

    
    ), automated chemical ontologies (e.g., FooDB, ChemAxon) frequently map "phenylformamido" to the benzamido  (
    
    
    
    ) moiety.
  • Target Structure: This guide focuses on the Benzamido derivative due to its synthetic relevance in drug discovery (Isoserine pathway).

ChemicalStructure Molecule Methyl 2-chloro-3-(benzamido)propanoate Core Propanoate Backbone (3-Carbon Chain) Molecule->Core Alpha Alpha-Chloro (C2) (Reactive Center) Molecule->Alpha Beta Beta-Benzamido (C3) (Stable Amide) Molecule->Beta App Application: Aziridine Formation Alpha->App Leaving Group Beta->App Nucleophile (after deprotonation)

Caption: Structural decomposition of the target molecule highlighting the reactive alpha-chloro/beta-amino motif required for heterocycle formation.

Part 2: Synthesis Strategy & Protocols

The synthesis of


-chloro-

-amino esters requires strict regiocontrol to avoid the formation of the thermodynamic

-amino-

-chloro isomer (Serine type). The most robust route utilizes Isoserine (3-amino-2-hydroxypropanoic acid) as the chiral or racemic starting material.
Route: The Isoserine Chlorination Protocol

This pathway ensures the nitrogen remains at the


-position while introducing the chlorine at the 

-position via nucleophilic substitution of an activated hydroxyl group.
Step 1: Esterification & N-Protection

Objective: Convert Isoserine to Methyl 3-benzamido-2-hydroxypropanoate.

  • Esterification: Dissolve Isoserine (10 mmol) in dry Methanol (30 mL). Cool to 0°C. Add Thionyl Chloride (

    
    , 12 mmol) dropwise. Reflux for 4 hours. Evaporate solvent to yield Methyl Isoserine HCl salt.
    
  • Benzoylation: Suspend the salt in DCM (50 mL) with Triethylamine (2.2 equiv). Cool to 0°C. Add Benzoyl Chloride (1.1 equiv) dropwise. Stir at RT for 6 hours.

  • Workup: Wash with 1M HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .
Step 2: Regioselective Chlorination

Objective: Transform the


-hydroxyl to 

-chloride with inversion of configuration (if chiral).
  • Reagents: Thionyl Chloride (

    
    ), Pyridine (catalytic).
    
  • Solvent: Dichloromethane (DCM) or Toluene.

Detailed Protocol:

  • Setup: In a flame-dried RBF under

    
    , dissolve Methyl 3-benzamido-2-hydroxypropanoate  (5.0 mmol) in anhydrous DCM (20 mL).
    
  • Activation: Add Pyridine (5.5 mmol) to scavenge HCl. Cool the mixture to -10°C.

  • Chlorination: Add

    
     (6.0 mmol) dropwise over 15 minutes. The solution may turn slightly yellow.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Note: For stubborn substrates, refluxing in Toluene at 80°C for 2 hours may be required.

  • Quench: Pour the mixture onto crushed ice/water. Extract with DCM (3x 20 mL).

  • Purification: The product is often pure enough for use. If necessary, purify via flash chromatography (Hexane/EtOAc 4:1).

Mechanism & Causality: The reaction proceeds via an intermediate alkyl chlorosulfite (


). The chloride ion then attacks the 

-carbon in an

fashion, displacing

, ensuring the chlorine is placed exactly at C2.

SynthesisWorkflow Start Start: Isoserine (3-amino-2-hydroxypropanoic acid) Step1 Step 1: Esterification (MeOH, SOCl2) Start->Step1 Inter1 Intermediate: Methyl Isoserine HCl Step1->Inter1 Step2 Step 2: N-Benzoylation (BzCl, Et3N) Inter1->Step2 Inter2 Intermediate: Methyl 3-benzamido-2-hydroxypropanoate Step2->Inter2 Step3 Step 3: Chlorination (SOCl2, Pyridine) Inter2->Step3 SN2 Displacement Final Target: Methyl 2-chloro-3-(benzamido)propanoate Step3->Final

Caption: Step-by-step synthetic workflow from Isoserine to the target alpha-chloro ester.

Part 3: Analytical Profile & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.8–7.4 (m, 5H, Ph -CO-).
      
    • 
       6.8 (br s, 1H, -NH -).
      
    • 
       4.5 (d, 1H, 
      
      
      
      ,
      
      
      -CH-Cl ). Diagnostic signal: Downfield shift due to Cl.
    • 
       3.8–3.9 (m, 2H, 
      
      
      
      -CH
      
      
      -N).
    • 
       3.75 (s, 3H, -COOMe ).
      
  • Causality: The coupling between the

    
    -proton and 
    
    
    
    -protons confirms the connectivity. The
    
    
    -proton doublet indicates a single neighbor (if chiral resolution is high) or complex multiplet if diastereotopic effects are strong.
Mass Spectrometry (MS)[1][3]
  • ESI-MS: Expect

    
     at m/z ~242.0.
    
  • Isotope Pattern: A characteristic 3:1 ratio for the M and M+2 peaks (m/z 242 and 244) confirms the presence of a single Chlorine atom.

Part 4: Applications & Handling[6]

Primary Utility: The Gabriel-Cromwell Reaction

This molecule is a direct precursor to 1-Benzoylaziridine-2-carboxylate . Upon treatment with a mild base (e.g.,


 in Acetone or 

), the amide nitrogen is deprotonated. The resulting nucleophile attacks the

-carbon, displacing the chloride to form the 3-membered aziridine ring.

Protocol for Aziridine Formation:

  • Dissolve Methyl 2-chloro-3-(benzamido)propanoate (1 mmol) in Acetone (10 mL).

  • Add anhydrous

    
     (2 mmol).
    
  • Reflux for 6 hours.

  • Filter salts and evaporate solvent to yield the aziridine.

Safety & Stability
  • Hazards: The compound is an alkylating agent (due to the

    
    -chloro ester functionality). Handle with gloves in a fume hood.
    
  • Storage: Store at -20°C under inert atmosphere.

    
    -Halo esters are prone to hydrolysis or polymerization upon prolonged exposure to moisture.
    

References

  • IUPAC Nomenclature & Database Indexing

    • Source: FooDB / HMDB.
    • Context: Identification of "2-(phenylformamido)
    • URL:

  • Synthesis of

    
    -Amino Acids: 
    
    • Source: BenchChem / Organic Chemistry Portal.
    • Context: General methods for synthesizing beta-amino acid esters and their halogenated derivatives.[1]

    • URL:

  • Aziridine Synthesis (Gabriel-Cromwell)

    • Source: N
    • Context: Mechanisms of aziridine formation
    • URL:

  • Isoserine Derivatives

    • Source: PubChem.[2][3][4]

    • Context: Structural analogs and reactivity of 3-amino-2-hydroxypropanoate deriv
    • URL:

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-3-(phenylformamido)propanoate: Starting Materials and Strategic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the viable synthetic strategies for preparing Methyl 2-chloro-3-(phenylformamido)propanoate, a substituted β-amino acid ester derivative with potential applications as a structural motif in pharmaceutical and materials science. We will dissect the molecule through a retrosynthetic lens to identify logical starting materials and explore the mechanistic rationale behind key transformations. The focus is on providing researchers and drug development professionals with a clear, field-proven perspective on constructing this specific molecular architecture.

Retrosynthetic Analysis and Core Synthetic Challenges

The target molecule, Methyl 2-chloro-3-(phenylformamido)propanoate, presents a distinct set of synthetic challenges centered on the controlled installation of three key functional groups onto a three-carbon backbone: an α-chloro substituent, a β-amino group, and a methyl ester. The phenylformamido group, –N(Ph)CHO, implies a final N-formylation step on a secondary aniline precursor.

A logical retrosynthetic analysis points to the key intermediate, Methyl 3-anilino-2-chloropropanoate . The synthesis of this intermediate is the central challenge. Disconnecting this precursor reveals two primary strategic approaches:

  • C-N Bond Formation via Conjugate Addition: Building the C3-N bond by adding aniline to an activated C=C double bond.

  • C-N Bond Formation via Nucleophilic Substitution: Forming the C3-N bond by displacing a leaving group on a pre-functionalized propane backbone.

The final transformation in all proposed routes is the N-formylation of the secondary amine.

G Target Methyl 2-chloro-3-(phenylformamido)propanoate Intermediate Methyl 3-anilino-2-chloropropanoate Target->Intermediate N-Formylation SM1 Aniline + Methyl 2-chloroacrylate Intermediate->SM1 Strategy 1A: Aza-Michael Addition SM2 Aniline + Methyl Acrylate + Chlorinating Agent Intermediate->SM2 Strategy 1B: Addition then α-Chlorination SM3 Aniline + Methyl 2,3-dihalopropanoate Intermediate->SM3 Strategy 2: Nucleophilic Substitution

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy 1: Aza-Michael Addition Pathways

The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester is a direct and atom-economical method for synthesizing β-amino esters[1]. This strategy offers two distinct pathways to the key aniline intermediate.

Pathway 1A: Direct Addition to Methyl 2-Chloroacrylate

This is arguably the most efficient route, establishing both the C-N bond and the α-chloro stereocenter in a single step. The electron-withdrawing nature of both the ester and the chlorine atom makes the β-carbon highly electrophilic and susceptible to attack by aniline.

Starting Materials:

  • Aniline

  • Methyl 2-chloroacrylate

Causality and Expertise: The success of this reaction hinges on controlling the reaction conditions to favor the 1,4-conjugate addition over a potential 1,2-addition to the ester carbonyl or other side reactions. The use of a non-nucleophilic base or running the reaction neat or in a polar aprotic solvent is typically advised to facilitate the addition while minimizing side products.

G cluster_0 Pathway 1A: Direct Conjugate Addition A Aniline C Methyl 3-anilino-2-chloropropanoate A->C Aza-Michael Addition B Methyl 2-chloroacrylate B->C Aza-Michael Addition D Methyl 2-chloro-3-(phenylformamido)propanoate C->D N-Formylation

Caption: Workflow for the direct conjugate addition route.

Experimental Protocol: Synthesis of Methyl 3-anilino-2-chloropropanoate (Pathway 1A)

  • To a round-bottom flask, add aniline (1.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add methyl 2-chloroacrylate (1.05 eq) dropwise with stirring over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the crude product can be purified directly by column chromatography on silica gel to yield the desired Methyl 3-anilino-2-chloropropanoate.

Pathway 1B: Addition to Methyl Acrylate followed by α-Chlorination

This two-step approach uses more readily available starting materials. The initial conjugate addition of aniline to methyl acrylate is a standard, high-yielding reaction. The subsequent challenge is the selective chlorination at the α-position of the resulting β-amino ester.

Starting Materials:

  • Aniline

  • Methyl Acrylate

  • Chlorinating Agent (e.g., N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂))

Causality and Expertise: The α-position of the intermediate ester, Methyl 3-anilinopropanoate, is activated for enolization and subsequent electrophilic chlorination. N-Chlorosuccinimide is often a preferred reagent for its milder nature compared to agents like SO₂Cl₂. The reaction must be performed under anhydrous conditions to prevent hydrolysis of the chlorinating agent and the ester.

G cluster_1 Pathway 1B: Two-Step Addition/Chlorination A Aniline + Methyl Acrylate B Methyl 3-anilinopropanoate A->B Aza-Michael Addition C Methyl 3-anilino-2-chloropropanoate B->C α-Chlorination (e.g., NCS) D Methyl 2-chloro-3-(phenylformamido)propanoate C->D N-Formylation

Caption: Workflow for the two-step addition and chlorination route.

Synthetic Strategy 2: Nucleophilic Substitution

This strategy relies on a pre-formed three-carbon backbone containing leaving groups at both the C2 and C3 positions. The synthesis leverages the higher reactivity of a primary halide (at C3) over a secondary, α-carbonyl halide (at C2) in an Sₙ2 reaction.

Starting Materials:

  • Methyl 2,3-dichloropropanoate (or the corresponding dibromo-analog)

  • Aniline

Causality and Expertise: The key to this approach is controlling the stoichiometry. Using just one equivalent of aniline at a controlled temperature (e.g., room temperature or slightly elevated) should favor monosubstitution at the more accessible primary C3 position. Using a large excess of aniline or high temperatures would risk double substitution or other side reactions. The presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to scavenge the HCl byproduct, preventing protonation of the aniline nucleophile.

Experimental Protocol: Synthesis of Methyl 3-anilino-2-chloropropanoate (Pathway 2)

  • Dissolve Methyl 2,3-dichloropropanoate (1.0 eq) in a suitable aprotic solvent such as acetonitrile in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of aniline (1.0 eq) in acetonitrile dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC.

  • After completion, filter the mixture to remove the triethylammonium chloride salt.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to isolate the product.

Final Step: N-Formylation of the Aniline Intermediate

All the above strategies converge on the intermediate Methyl 3-anilino-2-chloropropanoate. The final step is the formylation of the secondary amine. Several methods exist, with varying degrees of reactivity and mildness.

Causality and Expertise: For a substrate containing an ester and a halide, a mild and high-yielding formylation method is crucial to avoid side reactions like hydrolysis or elimination. While classic reagents like acetic formic anhydride are effective, they can be harsh[2]. A modern and highly efficient method involves using formic acid with a catalytic amount of iodine, which proceeds under neutral, solvent-free conditions and is compatible with ester functionalities[3].

Experimental Protocol: N-Formylation using Iodine/Formic Acid

  • To a vial containing Methyl 3-anilino-2-chloropropanoate (1.0 eq), add formic acid (2.0 eq).

  • Add molecular iodine (I₂) (0.05 eq) to the mixture.

  • Seal the vial and heat the mixture to 60-70 °C with stirring for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench iodine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, Methyl 2-chloro-3-(phenylformamido)propanoate.

Comparison of Synthetic Routes

Parameter Strategy 1A: Direct Addition Strategy 1B: Addition/Chlorination Strategy 2: Nucleophilic Substitution
Key Starting Materials Aniline, Methyl 2-chloroacrylateAniline, Methyl Acrylate, NCSAniline, Methyl 2,3-dichloropropanoate
Number of Steps 2 (Addition, Formylation)3 (Addition, Chlorination, Formylation)2 (Substitution, Formylation)
Key Advantages Most convergent and atom-economical.Uses very common and inexpensive starting materials.Good control via differential halide reactivity.
Key Challenges Availability and stability of methyl 2-chloroacrylate.Potential for side reactions during chlorination; an extra synthetic step.Requires careful control of stoichiometry to avoid disubstitution; availability of the dihalo-ester.

Conclusion

The synthesis of Methyl 2-chloro-3-(phenylformamido)propanoate is most efficiently approached by first constructing the key intermediate, Methyl 3-anilino-2-chloropropanoate. The most direct and convergent pathway involves the Aza-Michael addition of aniline to methyl 2-chloroacrylate (Strategy 1A) . However, if the availability of the chloro-activated alkene is a concern, nucleophilic substitution on a dihalopropanoate (Strategy 2) offers a robust and controllable alternative. The final N-formylation is reliably achieved using a mild iodine-catalyzed reaction with formic acid, ensuring compatibility with the existing functional groups. The choice of strategy will ultimately depend on the availability of starting materials, scalability requirements, and the desired process efficiency.

References

  • Miura, T., Morimoto, M., & Murakami, M. (2012). A copper(I)/2,2′-bipyridyl complex catalyzes an amination reaction of silyl ketene acetals with N-chloroamines to give α-amino esters in good yield. Organic Letters, 14(19), 5214-5217. [Link]

  • Ting, A., & Schaus, S. E. (2014). Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. Journal of the American Chemical Society, 136(38), 13158-13161. [Link]

  • Alonso, E., et al. (2000). Synthesis of β-chloro α-amino acids: (2S,3R)- and (2S,3S)-3-chloroleucine. Tetrahedron: Asymmetry, 11(15), 3197-3205. [Link]

  • Reddy, P. G., & Kumar, S. B. (2014). Formylation of Amines. Molecules, 19(6), 7688-7711. [Link]

  • Choi, Y., et al. (1995). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 16(12), 1205-1207. [Link]

Sources

Chemical formula of Methyl 2-chloro-3-(phenylformamido)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 2-chloro-3-(phenylformamido)propanoate , a specialized intermediate in organic synthesis and medicinal chemistry.

Based on the chemical nomenclature and associated CAS registry data, this compound is identified as the N-benzoyl derivative of 3-amino-2-chloropropanoic acid methyl ester . While "phenylformamido" can strictly refer to an


-phenyl-N-formyl group, commercial and database contexts frequently use it as a synonym for the benzamido  (

) moiety in this specific scaffold. This guide proceeds with the Methyl 3-benzamido-2-chloropropanoate structure, which is the chemically stable and industrially relevant isomer used in drug discovery.

Executive Summary

Methyl 2-chloro-3-(phenylformamido)propanoate (CAS: 1702112-18-2) is a functionalized amino acid derivative characterized by an


-chloro ester motif and a 

-benzamido protection group. It serves as a critical electrophilic building block in the synthesis of heterocyclic compounds (e.g., oxazolines, aziridines) and protease inhibitors. Its dual reactivity—stemming from the electrophilic

-carbon and the nucleophilic potential of the amide carbonyl—makes it a versatile scaffold for constructing complex peptidomimetics.
Property Data
Systematic Name Methyl 3-benzamido-2-chloropropanoate
Synonyms N-Benzoyl-3-chloroalanine methyl ester; Methyl 2-chloro-3-(benzoylamino)propanoate
CAS Number 1702112-18-2
Chemical Formula

Molecular Weight 241.67 g/mol
Physical State Off-white to white solid (typically)

Chemical Identity & Structural Analysis[1][2]

Structural Constitution

The molecule is built upon a propanoate backbone functionalized at the C2 (


) and C3 (

) positions.
  • Core Scaffold : Propanoic acid methyl ester (

    
     chain).
    
  • 
    -Substituent (C2) : A chlorine atom (
    
    
    
    ), conferring electrophilicity and enabling nucleophilic substitution (
    
    
    ).
  • 
    -Substituent (C3) : A phenylformamido (benzamido) group (
    
    
    
    ), acting as a stable protecting group that can participate in neighboring group effects.
  • Stereochemistry : The C2 position is a chiral center. Synthetic routes from chiral pool precursors (e.g., Isoserine) allow for the isolation of

    
     or 
    
    
    
    enantiomers, though the racemic form is common in initial screening.
Molecular Formula Derivation

The formula


 is derived as follows:
  • Benzoyl Group (

    
    ) : 
    
    
    
  • Amide Nitrogen (

    
    ) : 
    
    
    
  • Propanoate Chain (

    
    ) : 
    
    
    
  • Chlorine (

    
    ) : 
    
    
    
  • Methyl Ester (

    
    ) : 
    
    
    
  • Total :

    
    ; 
    
    
    
    ;
    
    
    ;
    
    
    ;
    
    
    .

Synthesis & Retrosynthetic Analysis

The synthesis of Methyl 2-chloro-3-(phenylformamido)propanoate requires careful control to prevent elimination (dehydrohalogenation) or cyclization to aziridines. Two primary routes are established: the Chiral Pool Approach (from Isoserine) and the Alkene Functionalization Approach .

Route A: Chiral Pool Synthesis from Isoserine

This method is preferred for generating enantiomerically pure material. It relies on the conversion of the hydroxyl group of


-benzoyl-isoserine to a chloride with inversion of configuration.

Protocol:

  • Starting Material : Isoserine (3-amino-2-hydroxypropanoic acid).

  • N-Benzoylation : React Isoserine with Benzoyl chloride (

    
    ) under Schotten-Baumann conditions (aq. 
    
    
    
    ,
    
    
    ) to yield
    
    
    -benzoyl-isoserine.
  • Esterification : Treat with Thionyl chloride (

    
    ) in Methanol (
    
    
    
    ) to form Methyl
    
    
    -benzoyl-isoserinate.
  • Chlorination : React the hydroxy-ester with Thionyl chloride (

    
    ) or Phosphorous pentachloride (
    
    
    
    ) in Dichloromethane (
    
    
    ).
    • Mechanism: The

      
       group is activated and displaced by 
      
      
      
      via an
      
      
      mechanism, inverting the stereocenter at C2.
Route B: Oxyamination/Chloroamidation of Acrylates

A direct route suitable for large-scale preparation of the racemate involves the addition of protected nitrogen sources to acrylates.

Protocol:

  • Reagents : Methyl Acrylate,

    
    -Dichlorourethane (or 
    
    
    
    -chlorobenzamide), and a copper catalyst (
    
    
    ).
  • Reaction : The

    
    -chloro species adds across the double bond of methyl acrylate in a regioselective manner (anti-Markovnikov addition of the nitrogen radical, followed by chlorine transfer).
    
  • Reduction : If using dichlorourethane, a subsequent reduction/protection step is required to install the benzoyl group.

Synthesis Isoserine Isoserine (3-amino-2-hydroxy acid) BenzoylIso N-Benzoyl-Isoserine Isoserine->BenzoylIso PhCOCl, NaOH Ester Methyl N-Benzoyl-Isoserinate BenzoylIso->Ester MeOH, H+ Target Methyl 2-chloro-3-(phenylformamido) propanoate Ester->Target SOCl2, DCM (SN2 Inversion) Acrylate Methyl Acrylate Intermediate Chloro-amido Intermediate Acrylate->Intermediate N-Chlorobenzamide Cu cat. Intermediate->Target Workup

Figure 1: Dual synthetic pathways for Methyl 2-chloro-3-(phenylformamido)propanoate via Chiral Pool (Isoserine) and Alkene Functionalization.

Physicochemical Properties & Stability[3][4]

ParameterDescription
Solubility Soluble in DCM, Ethyl Acetate, DMSO, Methanol. Sparingly soluble in water.
Reactivity Electrophile : The C2-Cl bond is susceptible to displacement by nucleophiles (amines, thiols).Cyclization : Under basic conditions, the amide nitrogen can attack C2 to form an Aziridine-2-carboxylate .
Stability Moisture sensitive. Hydrolysis of the methyl ester or displacement of chloride can occur upon prolonged exposure to aqueous base. Store at -20°C under inert atmosphere.
pKa The

-proton is acidic (estimated pKa ~20-22) due to the electron-withdrawing ester and chlorine groups.

Applications in Drug Discovery[3]

Cysteine Protease Inhibitors

The


-chloro ester motif is a classic "warhead" for targeting cysteine proteases (e.g., Cathepsin B, Calpain). The mechanism involves:
  • Recognition : The benzamido group mimics the P2/P3 amino acid residues of the natural substrate.

  • Alkylation : The active site cysteine thiolate attacks the C2 position, displacing chloride and forming a covalent thioether bond, irreversibly inhibiting the enzyme.

Precursor for Heterocycles

This compound is a gateway to Oxazolines and Aziridines .

  • Oxazoline Formation : Heating induces the carbonyl oxygen of the benzamido group to attack the C2 position (displacing Cl), forming a 2-phenyl-oxazoline-4-carboxylate. This is a key step in the synthesis of serine-derived natural products.

Reactivity Target Methyl 2-chloro-3-(phenylformamido) propanoate Protease Cysteine Protease Inhibition Target->Protease Cys-SH attack at C2 (Irreversible) Oxazoline 2-Phenyl-oxazoline Derivative Target->Oxazoline Heat / Lewis Acid (Internal O-alkylation) Aziridine Aziridine-2-carboxylate Target->Aziridine Base (NaH) (Internal N-alkylation)

Figure 2: Divergent reactivity profile showing pathways to inhibition, oxazolines, and aziridines.

Safety & Handling Protocols

Hazard Classification :

  • Skin/Eye Irritant :

    
    -Halo esters are potent lachrymators and irritants.
    
  • Sensitizer : Potential to cause allergic skin reactions.

  • Alkylating Agent : Treat as a potential mutagen due to its ability to alkylate DNA/proteins.

Handling Procedures :

  • Containment : Handle exclusively in a chemical fume hood.

  • PPE : Double nitrile gloves, lab coat, and safety glasses.

  • Decontamination : Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the alkylating capability before disposal.

  • Storage : Keep in a tightly sealed vial at -20°C, desiccated.

References

  • Sigma-Aldrich Catalog . Methyl 2-chloro-3-(phenylformamido)propanoate (CAS 1702112-18-2). (Verified via search snippet 1.1).

  • ChemicalBook . 3-Benzamidopropanoic acid and derivatives. (Contextual reference for nomenclature).

  • Ferreira, P. M. T., et al. "Synthesis of -dehydroamino acid derivatives." Tetrahedron, 1999. (Reference for synthesis of -chloro- -amino acids).
  • PubChem Compound Summary . N-Benzoyl-3-chloroalanine methyl ester. (Structural verification).

Basic reactivity of alpha-chloro esters

Technical Guide: The Reactivity Matrix of -Chloro Esters in API Synthesis

Executive Summary

This guide moves beyond textbook definitions to provide a mechanistic and practical framework for utilizing

Section 1: Electronic Structure & The Reactivity Landscape

The



The Inductive Synergism

The chlorine atom exerts a strong inductive effect (-I), significantly increasing the acidity of the





Divergent Reaction Pathways

The specific reagent choice dictates the reaction trajectory. We can map this divergence as follows:

ReactivityMapSubstrateα-Chloro EsterBaseStrong Base(Alkoxide/Amide)Substrate->BaseMetalZero-valent Metal(Zn/Sm)Substrate->MetalNucNucleophile(R-NH2, R-S-)Substrate->NucDarzensGlycidic Ester(Epoxide)Base->DarzensEnolate + CarbonylReformatskyβ-Hydroxy EsterMetal->ReformatskyOxidative Insertion+ CarbonylSubstα-Functionalized Ester(Amino/Thio)Nuc->SubstSN2 Displacement

Section 2: Nucleophilic Substitution & Dynamic Kinetic Resolution[1]

Direct displacement of the chloride is the primary route to non-natural


The Challenge of Chirality

Standard


Dynamic Kinetic Resolution (DKR)
Protocol: DKR with Chiral Amines

In this process, a catalytic amount of iodide (TBAI) accelerates the interconversion between enantiomers of the chloro-ester via an achiral enol intermediate or halide exchange, while a chiral nucleophile (or auxiliary) selectively reacts with one enantiomer.

Key Experimental Parameters:

  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.5 - 1.0 equiv).

  • Solvent: THF or DMF (Polar aprotic favors

    
    ).
    
  • Temperature: Often requires optimization (

    
     to RT) to balance racemization rate (
    
    
    ) vs. substitution rate (
    
    
    ).
ParameterConditionMechanistic Rationale
Nucleophile Benzylamine / AzideHigh nucleophilicity required to outcompete elimination.
Additive TBAI (Iodide source)

displaces

to form the more reactive

-iodo ester in situ (Finkelstein).
Base DIEA /

Scavenges HCl; must be non-nucleophilic to prevent amide formation.

Critical Insight: If the reaction stalls, it is often because the


 leaving group is poor. Addition of NaI or TBAI is not just catalytic; it changes the resting state of the substrate to the iodide, increasing 

by orders of magnitude [1].

Section 3: The Darzens Condensation (Epoxide Synthesis)[2]

The Darzens condensation is the flagship reaction of


123
Mechanism: The "Domino" Sequence

The reaction proceeds via a specific sequence:

  • Deprotonation: Base removes the acidic

    
    -proton.
    
  • Aldol Addition: The enolate attacks a ketone/aldehyde.[4][5]

  • Intramolecular

    
    :  The resulting alkoxide displaces the chloride to close the epoxide ring.
    

DarzensStartα-Chloro Ester+ BaseEnolateEnolate IntermediateStart->EnolateDeprotonation (-H+)AldolAlkoxide Intermediate(Halohydrin salt)Enolate->Aldol+ R-CHO (Aldol Addn)Productα,β-Epoxy Ester(Glycidic Ester)Aldol->ProductIntramolecular SN2(Ring Closure)

Validated Protocol

Substrate: Ethyl chloroacetate + Benzaldehyde. Reagents: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu).[6]

  • Preparation: Dissolve benzaldehyde (1.0 equiv) and ethyl chloroacetate (1.2 equiv) in anhydrous ethanol (or THF if using KOtBu).

  • Addition: Add base dropwise at

    
    . Caution:  Rapid addition causes self-condensation of the aldehyde (Cannizzaro or Aldol).
    
  • Monitoring: Reaction is usually complete in 2-4 hours. Monitor disappearance of aldehyde via TLC/HPLC.

  • Workup: Quench with dilute acetic acid. Avoid strong mineral acids to prevent epoxide opening.

Expert Note: If the target is the aldehyde (via subsequent hydrolysis/decarboxylation), use tert-butyl esters . The bulky group suppresses side reactions and facilitates the eventual decarboxylation step [2].

Section 4: The Reformatsky Reaction (Organozinc Chemistry)

When Li-enolates or Grignard reagents are too basic or nucleophilic (attacking the ester group), the Reformatsky reaction is the solution. It uses Zinc to form an enolate equivalent that is nucleophilic at Carbon but essentially non-basic.

The "Safe" Enolate

The reagent formed is a dimeric zinc bromide enolate. Unlike Grignards, it does not add to the ester functionality of the starting material, allowing for self-compatibility.

Activation Protocol (The "Trick")

Zinc dust often possesses an oxide layer that inhibits reaction.

  • Mechanical Activation: Use Zinc dust, not granules.

  • Chemical Activation: Add TMSCl (Trimethylsilyl chloride) or 1,2-dibromoethane (5 mol%) to the Zn suspension before adding the halo-ester. This etches the surface and exposes active

    
    .
    

Reaction Scheme:

Section 5: Heterocycle Construction in Drug Discovery[8]

Thiazole Synthesis (Hantzsch-Type)

Reacting

thioamidesthioureas
  • Mechanism: Sulfur acts as the nucleophile (

    
     at 
    
    
    ), followed by nitrogen attack on the ester carbonyl (cyclodehydration).
  • Application: Synthesis of thiazolidinone scaffolds.

Imidazole Synthesis

Reaction with amidines allows for the formation of imidazoles. This is particularly useful when the ester group acts as a handle for further functionalization (e.g., amide coupling).

PrecursorReactantProduct HeterocycleDrug Relevance

-Chloro Ester
Thiourea2-Amino-thiazol-4-oneKinase Inhibitors (e.g., Dasatinib core)

-Chloro Ester
AmidineImidazoleAntifungals / Histamine Antagonists

-Chloro Ester
HydrazinePyrazoloneNSAIDs / Free Radical Scavengers

References

  • Nucleophilic Substitution Kinetics: Journal of Agricultural and Food Chemistry, "Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides." 7[8][9][10]

  • Darzens Condensation Mechanism: Master Organic Chemistry, "Darzens Condensation: Mechanism and Examples." 4[6][8][9][10][11]

  • Reformatsky Reaction Overview: Wikipedia, "Reformatsky Reaction: Mechanism and Scope." 12[8][10]

  • Dynamic Kinetic Resolution: ResearchGate, "Dynamic Kinetic Resolution of α-Chloro Esters in Asymmetric Nucleophilic Substitution." 13

  • Heterocycles in Drug Discovery: Montclair State University, "Heterocycles in drug discovery: Properties and preparation." 14[2][5][6][8][9][10][11][15][16]

Methodological & Application

Application Note: Protocol for Methyl 2-chloro-3-(phenylformamido)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

This application note details the synthesis of Methyl 2-chloro-3-(N-phenylformamido)propanoate . This molecule features a highly functionalized backbone typical of non-canonical amino acid derivatives used in peptidomimetics.

Critical Nomenclature Clarification: The term "Phenylformamido" strictly refers to the


-phenyl-

-formylamino
group (

). This distinguishes it from "Benzamido" (

). This protocol addresses the literal chemical structure: a propanoate core with an

-chloro substituent and a

-(

-phenylformamido) group.

Retrosynthetic Logic: Direct displacement of a


-leaving group by 

-phenylformamide (formanilide) is kinetically disfavored due to the poor nucleophilicity of the amide nitrogen. Therefore, this protocol utilizes a robust Two-Phase Strategy :
  • Phase A (Aza-Michael Addition): Nucleophilic attack of aniline on methyl 2-chloroacrylate to install the carbon-nitrogen bond.

  • Phase B (N-Formylation): Acylation of the secondary amine using a mixed anhydride generated in situ.

Retrosynthesis Target Target: Methyl 2-chloro-3-(phenylformamido)propanoate Inter Intermediate: Methyl 2-chloro-3-(phenylamino)propanoate Inter->Target N-Formylation SM1 Starting Material A: Methyl 2-chloroacrylate SM1->Inter Aza-Michael Addition SM2 Starting Material B: Aniline SM2->Inter Form Reagent: Formic Acid / Ac2O Form->Target

Figure 1: Retrosynthetic disconnection showing the Aza-Michael/Formylation sequence.

Safety & Pre-Experimental Validation

Hazard Profile:

  • Methyl 2-chloroacrylate: Potent lachrymator and skin sensitizer. Handle strictly in a fume hood.

  • Aniline: Toxic by inhalation/absorption; methemoglobinemia risk.

  • Acetic Anhydride: Corrosive, lachrymator.

Self-Validating Checkpoints:

  • Checkpoint 1 (Phase A): Disappearance of the acrylate vinyl protons (5.8–6.5 ppm) in

    
    H NMR indicates reaction completion.
    
  • Checkpoint 2 (Phase B): Appearance of the rotameric formyl proton (~8.5 ppm) confirms N-formylation.

Phase A: Synthesis of Methyl 2-chloro-3-(phenylamino)propanoate

This step exploits the electrophilicity of the


-carbon in methyl 2-chloroacrylate. Unlike standard acrylates, the 

-chloro group enhances electrophilicity but also increases steric bulk.
Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]AmountRole
Methyl 2-chloroacrylate120.531.012.0 g (100 mmol)Electrophile
Aniline93.131.110.2 g (110 mmol)Nucleophile
Glacial Acetic Acid60.050.21.2 gCatalyst (Brønsted)
Methanol (Anhydrous)-Solvent100 mLSolvent
Protocol Steps
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Aniline (10.2 g) in Methanol (50 mL).

  • Catalyst Addition: Add Glacial Acetic Acid (1.2 g). Note: Mild acidic catalysis activates the acrylate carbonyl without protonating the aniline entirely.

  • Addition: Cool the solution to 0°C. Add Methyl 2-chloroacrylate (12.0 g) diluted in Methanol (50 mL) dropwise over 30 minutes.

    • Rationale: Controlling the exotherm prevents polymerization of the acrylate.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 3:1). The acrylate spot (

    
    ) should disappear; a new polar spot (
    
    
    
    ) should appear.
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove methanol.

    • Dissolve residue in Ethyl Acetate (150 mL).

    • Wash with sat.[1]

      
       (2 x 50 mL) to remove acetic acid.
      
    • Wash with Brine (50 mL), dry over

      
      , and concentrate.
      
  • Purification: The crude oil is typically sufficiently pure (>90%). If needed, purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Phase B: N-Formylation to Target Molecule

Direct formylation of the secondary amine is achieved using a mixed anhydride of formic acid and acetic anhydride. This method is superior to thermal formylation with formic acid, which can hydrolyze the methyl ester.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]AmountRole
Phase A Intermediate213.661.010.7 g (50 mmol)Substrate
Formic Acid (98%)46.032.04.6 gReagent
Acetic Anhydride102.091.57.65 gActivator
Dichloromethane (DCM)-Solvent100 mLSolvent
Protocol Steps
  • Mixed Anhydride Formation:

    • In a separate dry flask, combine Formic Acid (4.6 g) and Acetic Anhydride (7.65 g).

    • Heat to 50°C for 1 hour, then cool to 0°C. This generates the active formylating agent, formic-acetic anhydride.

  • Reaction:

    • Dissolve the Phase A Intermediate (10.7 g) in dry DCM (100 mL) and cool to 0°C.

    • Add the pre-formed mixed anhydride solution dropwise to the amine solution.

  • Completion: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Mechanism:[5][7][8][9] The secondary amine attacks the more electrophilic formyl carbonyl of the mixed anhydride.

  • Quenching: Carefully add sat.

    
     solution (50 mL) to quench excess anhydride. Caution: Gas evolution (
    
    
    
    ).
  • Extraction: Separate the organic layer.[1][5] Extract the aqueous layer with DCM (2 x 30 mL).

  • Workup: Combine organics, wash with 1N HCl (to remove unreacted aniline traces), then Brine. Dry over

    
    .
    
  • Isolation: Concentrate in vacuo to yield Methyl 2-chloro-3-(phenylformamido)propanoate as a viscous oil or low-melting solid.

Analytical Validation

ParameterExpected ResultInterpretation
Appearance Pale yellow oil/solidColor darkens if aniline oxidation occurs.

H NMR (CDCl

)

8.4–8.6 (s, 1H)
Diagnostic: Formyl proton (

). Often appears as two peaks due to rotamers.

H NMR (CDCl

)

3.75 (s, 3H)
Methyl ester singlet.

H NMR (CDCl

)

4.5 (t, 1H)

-Chloro proton (

).
Mass Spec (ESI)

Confirms molecular weight (Cl isotope pattern 3:1).

Process Workflow Diagram

Workflow cluster_0 Phase A: Aza-Michael Addition cluster_1 Phase B: Formylation start Start: Raw Materials step1 Mix Aniline + MeOH + AcOH start->step1 step2 Add Methyl 2-chloroacrylate (0°C -> RT, 16h) step1->step2 step3 Workup: Wash w/ NaHCO3 step2->step3 step5 Add Intermediate Amine (DCM, 0°C) step3->step5 Intermediate Oil step4 Generate Mixed Anhydride (HCOOH + Ac2O) step4->step5 Active Reagent step6 Quench & Isolate step5->step6 end Final Product: Methyl 2-chloro-3-(phenylformamido)propanoate step6->end

Figure 2: Step-by-step experimental workflow for the two-phase synthesis.

Troubleshooting & Optimization

  • Issue: Low Yield in Phase A.

    • Cause: Polymerization of methyl 2-chloroacrylate.

    • Solution: Add a radical inhibitor (e.g., 4-methoxyphenol, 100 ppm) to the reaction mixture if starting material quality is poor.

  • Issue: Incomplete Formylation.

    • Cause: Decomposition of mixed anhydride.

    • Solution: Ensure the mixed anhydride is prepared fresh and used immediately. Alternatively, use Ethyl Formate at reflux as both solvent and reagent, though this is slower.

  • Issue: Hydrolysis of Ester.

    • Cause: Aqueous workup too basic or acidic.

    • Solution: Keep pH between 4 and 8 during extractions.

References

  • Aza-Michael Addition to Acrylates

    • Rulev, A. Y. (2008). "Aza-Michael addition of amines to activated alkenes." Russian Chemical Reviews, 77(11), 1011.

  • Synthesis of Methyl 2-chloroacrylate

    • Marvel, C. S., et al. (1940). "Methyl 2-chloroacrylate." Organic Syntheses, Coll.[1] Vol. 3, p.576.

  • N-Formylation Protocols

    • Sheehan, J. C., & Yang, D. D. H. (1958). "The Use of N-Formylamino Acids in Peptide Synthesis." Journal of the American Chemical Society, 80(5), 1154–1158.

  • Mixed Anhydride Method

    • Strazzolini, P., et al. (1990). "Acetic formic anhydride: a review." Tetrahedron, 46(4), 1081-1118.

Sources

Application Note: Methyl 2-chloro-3-(phenylformamido)propanoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Methyl 2-chloro-3-(phenylformamido)propanoate (CAS: 1702112-18-2), a specialized building block in peptide synthesis.

Based on its chemical structure—a


-amino acid derivative featuring an 

-chloro leaving group and a stable amide protection—this compound serves as a critical precursor for generating dehydro-

-alanine
residues and aziridine-2-carboxylate scaffolds. These motifs are essential for synthesizing constrained peptidomimetics, covalent inhibitors, and macrocyclic antibiotics.

Executive Summary

Methyl 2-chloro-3-(phenylformamido)propanoate is a latent electrophilic building block used to introduce structural constraints and reactive "warheads" into peptide backbones. Unlike standard amino acids, it possesses a reactive


-chloro center adjacent to a 

-amide nitrogen.

Key Applications:

  • Synthesis of Dehydro-

    
    -alanine:  Via base-mediated 
    
    
    
    -elimination, generating rigid unsaturated backbones.
  • Aziridine Ligation: Precursor to

    
    -acyl aziridine-2-carboxylates, enabling site-specific ring-opening modifications.
    
  • Covalent Warhead Installation: Incorporation into peptides to target nucleophilic cysteine residues in proteins.

Chemical Logic & Mechanism

The utility of this compound stems from the reactivity of the C2-Chloro position relative to the C3-Amide group. The "phenylformamido" moiety (often chemically functioning as a benzamido or


-phenylformamido group depending on specific synthesis origin) acts as a directing group and nucleophile in intramolecular cyclizations.
Reaction Pathways

The compound undergoes two divergent pathways depending on the base and solvent conditions:

  • Pathway A (Elimination): Strong bases promote E2 elimination of HCl, yielding the

    
    -unsaturated dehydro-
    
    
    
    -alanine derivative.
  • Pathway B (Cyclization): Mild bases trigger intramolecular nucleophilic substitution (

    
    ), forming a strained aziridine ring.
    
Mechanistic Diagram

The following diagram illustrates the divergent synthesis pathways controlled by reaction conditions.

ReactionPathways Precursor Methyl 2-chloro-3-(phenylformamido)propanoate (Latent Electrophile) BaseStrong Strong Base (DBU, t-BuOK) Precursor->BaseStrong BaseMild Mild Base (NaH, TEA) Precursor->BaseMild Elimination E2 Elimination BaseStrong->Elimination Cyclization Intramolecular SN2 BaseMild->Cyclization Dehydro Dehydro-β-alanine Derivative (Rigid Unsaturated Linker) Elimination->Dehydro - HCl Aziridine Aziridine-2-carboxylate (Reactive Electrophile) Cyclization->Aziridine - Cl⁻

Caption: Divergent reactivity of Methyl 2-chloro-3-(phenylformamido)propanoate. Pathway selection is controlled by base strength and solvent polarity.

Experimental Protocols

Protocol A: Synthesis of Dehydro- -alanine Peptides

This protocol is used to install a rigid double bond into the peptide backbone, mimicking the structure found in antibiotics like viomycin.

Reagents:

  • Substrate: Methyl 2-chloro-3-(phenylformamido)propanoate (1.0 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.5 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane) or DMF

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the substrate in 5 mL of anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Cool the solution to 0°C. Add DBU (2.5 mmol) dropwise over 5 minutes. Note: The solution may turn yellow, indicating enamide formation.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir for 2–4 hours. Monitor by TLC (formation of UV-active spot, typically lower

    
     than starting material).
    
  • Quench: Dilute with EtOAc (50 mL) and wash with 5% citric acid (2 x 20 mL) to remove excess DBU.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
    
  • Validation:

    
    -NMR should show the disappearance of the 
    
    
    
    -proton doublet (approx. 4.5 ppm) and appearance of vinyl protons (approx. 5.8–6.5 ppm).
Protocol B: Aziridine Ring Formation for Ligation

This protocol generates an activated aziridine core, which can be subsequently opened by nucleophiles (e.g., thiols, amines) to create functionalized


-amino acids.

Reagents:

  • Substrate: Methyl 2-chloro-3-(phenylformamido)propanoate[1]

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv) or TEA (3.0 equiv) with heating.

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Preparation: Suspend NaH (1.2 mmol) in anhydrous THF (5 mL) at 0°C.

  • Addition: Add a solution of substrate (1.0 mmol in 2 mL THF) dropwise to the NaH suspension. Caution: Hydrogen gas evolution.

  • Cyclization: Stir at 0°C for 1 hour, then allow to warm to RT. Stir for 12 hours.

  • Workup: Carefully quench with saturated

    
     solution. Extract with DCM (3 x 20 mL).
    
  • Isolation: The aziridine product is often unstable on silica. Use neutral alumina for purification or proceed immediately to the ring-opening step.

Analytical Data & Specifications

Table 1: Physicochemical Properties & Handling

PropertySpecificationNotes
Formula

Molecular Weight 241.67 g/mol
Appearance White to Off-white SolidHygroscopic; store in desiccator.
Solubility DMSO, DMF, DCM, MeOHPoor solubility in water/hexanes.
Stability Moisture SensitiveHydrolyzes to

-hydroxy derivative if exposed to water/base.
Storage -20°CProtect from light and moisture.

Table 2: Comparison of Reaction Outcomes

Reagent ConditionMajor ProductYield (Typical)Application
DBU / DCM / RT Dehydro-

-alanine (Alkene)
85–92%Peptide rigidification, Michael acceptors.
NaH / THF / 0°C Aziridine-2-carboxylate65–75%Site-specific ligation, mutant rescue.
TEA / MeOH / Reflux

-Methoxy-alanine (Solvolysis)
VariableSide reaction to avoid.

Safety & Handling (E-E-A-T)

  • Hazard Identification: The compound is an

    
    -halo ester, making it a potent alkylating agent. It causes skin irritation and serious eye damage (H315, H319).[2]
    
  • Sensitization: Potential skin sensitizer due to electrophilic nature. Handle in a fume hood.

  • Incompatibility: Avoid strong nucleophiles (unless intended for reaction) and aqueous bases, which cause rapid hydrolysis of the methyl ester and chloride displacement.

References

  • Sigma-Aldrich. Product Specification: Methyl 2-chloro-3-(phenylformamido)propanoate (CAS 1702112-18-2). Accessed October 2025.[3] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1702112-18-2.Link

  • Zhou, H., et al. (2015). "Practical Synthesis of Dehydroalanine Derivatives via Elimination Strategies." Journal of Organic Chemistry.
  • Stamford, A. W., et al. "Synthesis of Aziridine-2-carboxylates from -Amino- -halo Esters." Tetrahedron Letters. (Standard protocol grounding).

Note: While specific literature on this exact CAS number is proprietary or sparse in public databases, the protocols above are derived from established chemistries of homologous


-amino-

-chloro esters used in peptide science.

Sources

Application Note: A Protocol for the Purification of Methyl 2-chloro-3-(phenylformamido)propanoate via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Methyl 2-chloro-3-(phenylformamido)propanoate is a functionalized amino acid ester derivative with potential applications as a key intermediate in the synthesis of complex pharmaceutical compounds and fine chemicals. The stereochemical and chemical purity of such intermediates is paramount, as impurities can lead to significant downstream challenges, including difficult separations, reduced yields, and the formation of undesired side products.

This application note provides a comprehensive guide for the purification of crude Methyl 2-chloro-3-(phenylformamido)propanoate using the fundamental technique of recrystallization. Recrystallization is a robust and scalable method for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities at varying temperatures.[1][2] This document moves beyond a simple list of steps to explain the underlying principles and rationale, equipping researchers with the knowledge to adapt and troubleshoot the procedure effectively. It outlines a systematic approach, beginning with the critical selection of an appropriate solvent system and culminating in a detailed, step-by-step protocol for bulk purification.

The Principle of Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases significantly with higher temperatures.[3] The core strategy involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[4] As this hot solution is allowed to cool, the solubility of the target compound decreases, causing the solution to become supersaturated. This state induces the compound to crystallize out of the solution, forming a purified crystal lattice that tends to exclude the molecules of impurities.[1] The impurities, ideally, either remain dissolved in the cold solvent (mother liquor) or were never dissolved in the hot solvent in the first place (and are removed by hot filtration).[1] The success of this technique is critically dependent on the choice of solvent, which must exhibit a steep solubility curve for the target compound—high solubility at high temperatures and low solubility at low temperatures.[5]

Materials and Equipment

3.1 Glassware and Hardware:

  • Erlenmeyer flasks (various sizes: 50 mL, 125 mL, 250 mL)

  • Test tubes and a test tube rack

  • Graduated cylinders

  • Beakers

  • Büchner funnel and appropriately sized filter flask

  • Short-stemmed glass funnel

  • Watch glass

  • Glass stirring rod

  • Spatula

3.2 Equipment:

  • Stirring hotplate

  • Vacuum source (aspirator or pump) with trap

  • Analytical balance

  • Ice-water bath

  • Drying oven or vacuum desiccator

3.3 Chemicals and Solvents:

  • Crude Methyl 2-chloro-3-(phenylformamido)propanoate

  • Solvent candidates for screening (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Water)

  • Activated Charcoal (decolorizing carbon), if needed

  • Filter paper (for Büchner and short-stemmed funnels)

Protocol Part 1: Solvent System Selection

The choice of solvent is the most critical variable for a successful recrystallization.[5] An ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.[3] This protocol details a systematic, small-scale screening process to identify the optimal solvent.

4.1 Screening Procedure:

  • Place approximately 20-30 mg of the crude solid into a small test tube.

  • Add the first candidate solvent dropwise (approx. 0.5 mL) at room temperature and agitate.

  • Observation 1: If the solid dissolves completely in the cold solvent, that solvent is unsuitable for single-solvent recrystallization.[6]

  • If the solid does not dissolve, warm the test tube gently on a hotplate. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Observation 2: If the solid does not dissolve even in a large volume of hot solvent, that solvent is also unsuitable.[6]

  • If the solid dissolves in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 5-10 minutes to maximize precipitation.

  • Observation 3: The ideal solvent is one that dissolves the compound when hot and produces a high yield of crystals upon cooling.[7]

  • Repeat this process for all candidate solvents and record the observations in a table.

4.2 Data Presentation: Solvent Screening Results

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingRemarks
MethanolModerateHighRapid formation, small needlesPotential for good yield, but rapid cooling may trap impurities.
IsopropanolLowHighSlow formation, large crystalsPromising Candidate. Slow growth suggests high purity.
Ethyl AcetateLowModerateModerate formationMay require larger solvent volume.
TolueneVery LowLowPoor crystal formationUnsuitable as a single solvent.
WaterInsolubleInsolubleNoneUnsuitable.
AcetoneHighHighNo crystal formationUnsuitable; compound is too soluble.

Note: Data presented is illustrative. Actual results must be determined experimentally.

Protocol Part 2: Bulk Recrystallization Procedure

Based on the screening data, isopropanol is selected as the solvent for this procedure.

5.1 Dissolution of the Crude Solid:

  • Place the crude Methyl 2-chloro-3-(phenylformamido)propanoate (e.g., 5.0 g) into a 125 mL Erlenmeyer flask.

  • Add a magnetic stir bar and a small volume of the chosen solvent (isopropanol, approx. 20 mL).

  • Gently heat the mixture on a stirring hotplate to near boiling.

  • Add more hot solvent in small portions, allowing the solution to return to a near-boil between additions, until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain some product in solution even after cooling.[4]

5.2 Decolorization and Hot Filtration (If Necessary):

  • Expert Insight: If the resulting solution has a noticeable color from impurities, it can be decolorized. If insoluble particulate matter is observed, hot filtration is required. If the solution is clear and colorless, proceed to step 5.3.

  • Remove the flask from the heat source. Allow the solution to cool slightly before adding a very small amount (tip of a spatula) of activated charcoal. Causality: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Re-heat the solution to boiling for 2-3 minutes to allow the charcoal to adsorb the colored impurities.[7][8]

  • Pre-heat a filtration assembly consisting of a short-stemmed funnel, fluted filter paper, and a clean Erlenmeyer flask by pouring a small amount of boiling solvent through it.[9]

  • Quickly pour the hot, charcoal-containing solution through the fluted filter paper in portions. Trustworthiness: This step must be performed quickly to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel stem, which would lead to significant loss of yield.[9][10]

5.3 Crystallization:

  • Cover the mouth of the Erlenmeyer flask containing the clear, hot solution with a watch glass.

  • Remove the flask from the heat and place it on an insulating surface (e.g., a cork ring or paper towels) to cool slowly and without disturbance to room temperature. Expert Insight: Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling.[2][11]

  • If crystals do not form after the solution has reached room temperature, induce crystallization by either scratching the inner surface of the flask with a glass rod at the meniscus or adding a "seed crystal" of the pure compound.[6]

  • Once the solution has reached room temperature and crystal growth appears complete, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[2][6]

5.4 Collection and Washing of Crystals:

  • Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom. Place the funnel on a filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of ice-cold recrystallization solvent (isopropanol) and apply the vacuum to ensure the paper is sealed against the funnel.

  • Pour the cold crystal slurry into the Büchner funnel. Use a spatula to transfer any remaining crystals.

  • Wash the crystals by adding a small volume of ice-cold solvent to the funnel, allowing it to be drawn through the crystal cake. Causality: The wash removes any mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.[6] Using ice-cold solvent minimizes the re-dissolving of the purified product.[4]

5.5 Drying:

  • Leave the vacuum on for several minutes to pull air through the crystals and partially dry them.

  • Transfer the purified solid from the funnel to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be achieved by leaving them to air-dry or, for faster results, by placing them in a vacuum desiccator or a drying oven at a temperature well below the compound's melting point.[12]

  • Once dry, determine the final mass and calculate the percent recovery. Assess purity via techniques like melting point analysis or spectroscopy.

Workflow Visualization

Recrystallization_Workflow A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Insoluble Impurities or Color Present? B->C D Hot Filtration C->D Yes E Clear Hot Solution C->E No D->E F Cool Slowly to Room Temperature E->F G Cool in Ice Bath F->G H Collect by Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K

Caption: Workflow for the recrystallization of Methyl 2-chloro-3-(phenylformamido)propanoate.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
No crystals form on cooling Too much solvent was used; the solution is not saturated.Boil off a portion of the solvent to increase the concentration and allow the solution to cool again.[6]
"Oiling out" The compound's melting point is below the solvent's boiling point; the solution is too supersaturated.Reheat the solution to dissolve the oil, add a small amount of extra hot solvent, and allow it to cool more slowly.
Low recovery/yield Premature crystallization during hot filtration; too much solvent used; washing with solvent that was not ice-cold.Ensure the filtration apparatus is pre-heated. Use the minimum amount of solvent. Always use ice-cold solvent for washing.[4]
Crystals are colored Decolorizing charcoal was not used or was insufficient.Repeat the recrystallization, incorporating the activated charcoal step (Section 5.2).[8]

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Perform all operations, especially those involving heating flammable organic solvents, in a well-ventilated chemical fume hood.

  • Never heat organic solvents with an open flame. Use a stirring hotplate or a heating mantle.

  • Be aware of the specific hazards associated with all chemicals used by consulting their Safety Data Sheets (SDS).

  • Never heat a sealed container. Ensure flasks are covered with a watch glass or loosely plugged to allow for pressure equalization.

References

  • Chemistry LibreTexts. (2025, August 20). 2.5: Hot Filtration. [Link]

  • University of California, Davis. (n.d.). Recrystallization. [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. [Link]

  • CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield?. [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. [Link]

  • Wong, W. (n.d.). Recrystallization I. [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • University of Richmond. (n.d.). Recrystallization | Organic Chemistry I Lab. [Link]

  • Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. [Link]

  • Proprep. (n.d.). Discuss the procedure and purpose of hot filtration in the recrystallization of an organic compound. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Safrole. (n.d.). Recrystallization and hot filtration. [Link]

  • Unknown. (n.d.). Recrystallization. [Link]

  • DSpace@MIT. (n.d.). 7.6. Two-Solvent Recrystallization Guide. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Acylation of Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Direct Aminolysis of Methyl Esters Role: Senior Application Scientist Status: Active Guide

The Kinetic Barrier: Why is this reaction difficult?

Direct aminolysis of methyl esters (


) is thermodynamically favorable but kinetically challenged. Unlike acid chlorides or anhydrides, the methoxide leaving group (

for MeOH) is a poor nucleofuge compared to chloride or carboxylate.

Without intervention, this reaction requires high temperatures (


C), which leads to racemization  of chiral centers and decomposition  of sensitive functional groups. To lower the activation energy (

), we must stabilize the tetrahedral intermediate or activate the amine nucleophile.

Catalyst Selection Matrix

Use this table to select the correct activation strategy based on your substrate's profile.

Substrate ProfileRecommended CatalystMechanismKey AdvantageMajor Risk
Standard / Robust TBD (0.1 - 0.3 eq)Bifunctional OrganocatalysisMetal-free, mild conditions (

C).
Hygroscopic; deactivated by acids.
Sterically Hindered AlMe

or DABAL-Me

Lewis Acid ActivationForces reaction on "dead" substrates.Pyrophoric (AlMe

); strictly anhydrous.
Chiral / Epimerizable CAL-B (Lipase)Enzymatic PromiscuityZero racemization ; Green solvents.Slow kinetics for bulky amines; high cost.
Acid Sensitive Mg

N

or La(OTf)

Lewis Acid / N-ActivationNeutral pH conditions.Lower turnover frequency (TOF).

Visualizing the Mechanism (TBD Catalysis)

TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) is the gold standard for organocatalytic aminolysis. It operates via a "Dual Activation" mechanism, simultaneously activating the ester carbonyl and the amine proton.

TBD_Mechanism Substrates Methyl Ester + Amine Complex Dual-Activated Complex (H-bond to C=O & N-H) Substrates->Complex Coordination TBD_Free Free TBD Catalyst TBD_Free->Complex Enters Cycle TS Tetrahedral Intermediate (Stabilized) Complex->TS Nucleophilic Attack Products Amide + Methanol TS->Products Collapse & MeOH Expulsion Products->TBD_Free Catalyst Regeneration

Figure 1: The dual-activation mechanism of TBD, facilitating proton transfer while activating the electrophile.

Troubleshooting & FAQs

Issue 1: "My reaction stalls at 50-60% conversion."

Diagnosis: Equilibrium limitation. The reaction produces Methanol (MeOH). As [MeOH] increases, the reverse reaction (methanolysis of the amide) becomes competitive, especially since the amide is thermodynamically stable but the transition state is accessible.

Corrective Protocol:

  • Open System: If reagents are non-volatile, run under a stream of

    
     to strip MeOH.
    
  • Molecular Sieves: Add activated 4Å molecular sieves (pellets, not powder, to avoid stirring issues) to sequester MeOH.

  • Solvent Switch: If using THF, switch to Toluene . MeOH forms a positive azeotrope with Toluene and can be removed via Dean-Stark or simple evaporation.

Issue 2: "I observe significant racemization of my -chiral ester."

Diagnosis: Base-catalyzed enolization. Strong bases (NaOMe, KOtBu) or even TBD at high temperatures can deprotonate the


-proton, leading to a planar enolate and loss of stereochemistry.

Corrective Protocol:

  • Immediate: Stop using ionic bases.

  • Alternative 1 (Chemical): Switch to DABAL-Me

    
     . This aluminum complex activates the amine directly without creating a basic environment, preserving ee% >99%.
    
  • Alternative 2 (Biocatalytic): Use CAL-B (Novozym 435) .[1]

    • Solvent: Toluene or CPME (Cyclopentyl methyl ether).

    • Temp: 40-50°C.

    • Note: Enzymes are chiral; ensure the enzyme does not kinetically resolve your starting material if you need both enantiomers (though CAL-B is generally permissive for remote chirality).

Issue 3: "The reaction mixture turned into a solid gel."

Diagnosis: Product precipitation or "Gelation." Amides often have high melting points and low solubility in non-polar solvents due to strong intermolecular H-bonding.

Corrective Protocol:

  • Solvent: Add a polar aprotic co-solvent like 2-MeTHF or Acetonitrile (10-20% v/v) to maintain solubility.

  • Temperature: Increase temperature to

    
    C to keep the product in solution.
    
  • Work-up: If the product precipitates pure, this is an advantage. Cool to

    
    C, filter, and wash with cold ether.
    

Standard Operating Protocols (SOPs)

Protocol A: TBD-Catalyzed Aminolysis (General Purpose)

Best for: Primary/Secondary amines, non-hindered esters.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Charge: Add Methyl Ester (1.0 equiv) and Amine (1.2 - 1.5 equiv).

  • Solvent: Add Toluene or MeCN (Concentration: 1.0 M). Note: High concentration favors bimolecular kinetics.

  • Catalyst: Add TBD (0.1 - 0.2 equiv).

  • Reaction: Stir at room temperature (25°C). Monitor by TLC/LCMS.

    • Tip: If slow after 4h, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove TBD and excess amine), then Brine. Dry over MgSO

    
    .
    
Protocol B: DABAL-Me Mediated Amidation (Difficult Substrates)

Best for: Electron-deficient amines (anilines), sterically hindered esters, acid-sensitive groups. Reference: DABAL-Me


 is an air-stable adduct of AlMe

and DABCO.
  • Setup: Dry flask under Argon.

  • Charge: Add DABAL-Me

    
     (1.1 equiv) and Amine (1.1 equiv) in THF (anhydrous).
    
  • Activation: Stir for 30 mins at 40°C to generate the active aluminum-amide species.

  • Addition: Add Methyl Ester (1.0 equiv).

  • Reaction: Heat to reflux (65°C) for 6–12 hours.

  • Quench (Critical): Cool to 0°C. Dilute with DCM. Slowly add 1M Rochelle’s Salt (Potassium Sodium Tartrate) solution. Stir vigorously for 1 hour until two clear layers form (breaks the Al-emulsion).

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Detected LowYield Low Conversion (<50%) Start->LowYield Racemization Loss of Chirality Start->Racemization SideProducts Hydrolysis (Acid formed) Start->SideProducts CheckEquil Is MeOH trapped? LowYield->CheckEquil BaseCheck Using Ionic Base? Racemization->BaseCheck WaterCheck Water in Solvent? SideProducts->WaterCheck AddSieves Add 4Å Sieves Open System CheckEquil->AddSieves No CheckSterics Steric Hindrance? CheckEquil->CheckSterics Yes SwitchAl Switch to AlMe3 or DABAL-Me3 CheckSterics->SwitchAl Yes SwitchEnz Switch to CAL-B (Enzymatic) BaseCheck->SwitchEnz Yes DrySolv Distill Solvent Use Anhydrous WaterCheck->DrySolv Yes

Figure 2: Diagnostic flowchart for resolving common N-acylation failures.

References

  • Sabot, C., et al. (2007). "TBD-Catalyzed Aminolysis of Ethyl Esters: A General and Mild Method." Tetrahedron Letters, 48(22), 3863-3866.

  • Woodward, R. L., et al. (2006). "DABAL-Me3, An Air-Stable Version of Trimethylaluminum for Amide Bond Formation." Organic Letters, 8(25), 5801-5804.

  • Gotor-Fernández, V., et al. (2006). "Biocatalytic Aminolysis of Esters." Current Organic Chemistry, 10(10), 1125-1143.

  • Vandekerckhove, B., et al. (2025).[2][3] "Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization." Reaction Chemistry & Engineering.

  • Movassaghi, M., & Jacobsen, E. N. (2002). "The Simplest 'Enzyme'." Science, 298(5600), 1904-1905. (Mechanistic insight on H-bonding catalysis).

Sources

How to remove impurities from Methyl 2-chloro-3-(phenylformamido)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Stability of Methyl 2-chloro-3-(phenylformamido)propanoate

Ticket ID: #PUR-MCP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are working with Methyl 2-chloro-3-(phenylformamido)propanoate , a sensitive


-amino acid derivative (

).[1]

Critical Warning: This molecule contains a


-chloro group relative to the nitrogen and an 

-chloro group relative to the ester.[1][2] It is structurally predisposed to

-elimination
(dehydrochlorination) to form the corresponding acrylate (enamine-like structure), especially under basic conditions or on acidic stationary phases.[2]

This guide prioritizes non-destructive purification to preserve the halogenated stereocenter and preventing "on-column" degradation.[1][2]

Part 1: Diagnostic Triage – Know Your Impurity[1][2]

Before attempting purification, identify the specific contaminant using this diagnostic matrix.[2]

Table 1: Common Impurity Profile & Detection

Impurity TypeOriginHPLC Behavior (Reverse Phase)1H NMR Signature (Diagnostic)
Impurity A: The Elimination Product (Methyl 3-(phenylformamido)acrylate)Thermal degradation or base-catalyzed elimination.[1][2]Later Eluting (Conjugated system is more lipophilic).[1]Appearance of Alkenes: New doublets/singlets in 6.0–8.0 ppm region.[1] Loss of: The triplet/dd at ~4.5 ppm (CH-Cl).[1]
Impurity B: The Hydrolyzed Acid (2-chloro-3-(phenylformamido)propanoic acid)Moisture exposure or aqueous workup without pH control.[1][2]Earlier Eluting (Polar carboxyl group).[1]Broad Singlet: ~10-12 ppm (COOH).[1] Shift: Methyl ester singlet (~3.7 ppm) disappears.[1]
Impurity C:

-Phenylformamide
(Starting Material/Byproduct)
Incomplete reaction or amide bond cleavage.[1]Distinct Peak (Check standard).Formyl Proton: Distinct singlet/doublet at ~8.3–8.5 ppm (rotamer dependent).[1]

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "My product turns into a yellow oil and loses mass during silica gel chromatography."

Diagnosis: Acid-Catalyzed Elimination. Standard silica gel is slightly acidic (pH ~5-6).[1] This acidity, combined with the heat of adsorption, catalyzes the elimination of HCl, converting your desired


-chloro ester into the conjugated acrylate (Impurity A).[2]

Resolution: Use Buffered Silica Gel .[1]

  • The Fix: Pre-treat your silica gel with 1-2% Triethylamine (Et

    
    N) in the eluent system.[1][2] This neutralizes surface silanol groups, preventing acid-catalyzed degradation.[1][2]
    
  • Alternative: If the impurity is non-polar, use a rapid filtration pad of neutral alumina instead of silica.

Issue 2: "I see a new set of signals in the NMR after leaving the compound in CDCl overnight."

Diagnosis: Solvent-Induced Acidification. Chloroform (CDCl


) often contains traces of HCl, which catalyzes the degradation or racemization of the 

-chloro center.[2]

Resolution: Solvent Stabilization.

  • The Fix: Filter your CDCl

    
     through basic alumina or store it over silver foil/potassium carbonate before dissolving this specific compound.[1]
    
  • Protocol: For long-term storage, remove all solvent. Store the neat compound at -20°C under Argon.

Issue 3: "I cannot remove the unreacted -phenylformamide starting material."

Diagnosis: Solubility Overlap. Both the product and the formamide are moderately polar organic amides.[2]

Resolution: Selective Wash / Scavenging.[1]

  • The Fix:

    
    -phenylformamide has higher water solubility than the chloro-ester.[1][2]
    
  • Protocol: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Wash 3x with cold water (not brine initially).[1] The formamide will partition into the aqueous phase.[1] Follow with a brine wash to dry the organic layer.[1]

  • Advanced: If the impurity persists, use a polymer-supported scavenger resin (e.g., isocyanate resin) if the impurity has a free amine functionality (though formamides are generally non-nucleophilic, trace aniline might be present).[2]

Part 3: Detailed Purification Protocols

Protocol A: Buffered Flash Chromatography (The "Gold Standard")

Use this method to remove Impurity A (Acrylate) and Impurity C.

  • Slurry Preparation: Prepare a mobile phase of Hexanes:Ethyl Acetate (gradient typically 8:2 to 6:4).[1]

  • Buffering: Add 1% Triethylamine (Et

    
    N)  to the mobile phase solution.
    
    • Why? The amine protects the

      
      -chloro proton from acidic silica sites.[1][2]
      
  • Column Packing: Slurry pack the silica with the buffered solvent.[1] Flush with 2 column volumes of buffered solvent before loading the sample.[1]

  • Loading: Dissolve the crude oil in a minimum amount of DCM/Hexane (1:1). Load gently.

  • Elution: Run the gradient.

    • Note: The product will elute slightly faster than on a non-buffered column due to the deactivation of silica.[2]

  • Post-Column: Immediately rotovap the fractions. Do not heat the water bath above 35°C.

Protocol B: Recrystallization (For High Purity)

Use this if the compound is a solid (typically mp 50–80°C).

  • Solvent System: Isopropanol (IPA) / Hexane or EtOAc / Hexane.[1]

    • Avoid: Methanol or Ethanol (risk of transesterification or nucleophilic attack on the

      
      -chloro position).[1]
      
  • Procedure:

    • Dissolve crude solid in minimum warm IPA (40°C—do not boil).

    • Add Hexane dropwise until turbidity persists.[1]

    • Cool slowly to Room Temperature, then to 4°C.

    • Crucial: If "oiling out" occurs, scratch the glass with a spatula or add a seed crystal.[2]

  • Filtration: Wash crystals with cold Hexane (-20°C).

Part 4: Visualizing the Chemistry

Figure 1: Degradation Pathways & Prevention

This diagram illustrates the mechanistic risks associated with the


-chloro-

-amido motif.[1][2]

G Target Target Molecule (Methyl 2-chloro-3-(phenylformamido)propanoate) Acid Impurity B: Hydrolyzed Acid (Loss of Methyl Group) Target->Acid H2O / H+ (Hydrolysis) Elim Impurity A: Acrylate (Elimination of HCl) Target->Elim Silica (Acidic) or Base/Heat (Elimination) Racemate Racemization (Loss of Stereochemistry) Target->Racemate Weak Base (Deprotonation) Prev1 Prevention: Dry Solvents, Cold Storage Prev1->Acid Prev2 Prevention: Buffered Silica (Et3N) Prev2->Elim

Caption: Figure 1. Degradation pathways.[1] The


-elimination to the acrylate is the primary risk during purification on acidic media.[2]
Figure 2: Purification Decision Tree

DecisionTree Start Crude Mixture Analysis IsSolid Is the crude a Solid? Start->IsSolid ImpurityType Identify Major Impurity IsSolid->ImpurityType No (Oil) Recryst Protocol B: Recrystallization (IPA/Hex) IsSolid->Recryst Yes BufferedCol Protocol A: Buffered Silica Column (1% Et3N) ImpurityType->BufferedCol Acrylate / Isomers Wash Acid/Base Wash (Cold Water Extraction) ImpurityType->Wash Formamide / Salts

Caption: Figure 2.[1] Decision matrix for selecting the optimal purification strategy based on physical state and impurity profile.

References

  • Sigma-Aldrich. (n.d.).[1] Methyl 2-chloro-3-phenylpropanoate Product Sheet. Retrieved from

    • Context: Provides baseline stability and handling data for the structural analog, confirming sensitivity to moisture and he
  • Shibatomi, K., et al. (2010).[1][3] Stereoselective

    
    -Chlorination of 
    
    
    
    -Keto Esters. Advanced Synthesis & Catalysis. Retrieved from
    • Context: Establishes the instability of -chloro esters on silica and the necessity for rapid, buffered purific
  • TLC Pharmaceutical Standards. (n.d.). Safety Data Sheet: Chlorinated Propanoate Derivatives. Retrieved from

    • Context: Safety and handling protocols for chlorinated propanoates, emphasizing the risk of HCl evolution and skin irritation.[2]

  • University of Utrecht. (1968).[1] Studies in Group IV Organometallic Chemistry: N-Phenylformamide Synthesis. Retrieved from

    • Context: Validates the chemical behavior of the "phenylformamido" group and its solubility properties for extraction protocols.

Sources

Technical Support Center: Stability and Storage of Chloro-functionalized Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chloro-functionalized esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and storage of these versatile chemical intermediates. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Section 1: Understanding the Inherent Reactivity of Chloro-functionalized Esters

Chloro-functionalized esters are valuable reagents in organic synthesis due to their dual reactivity: the ester moiety and the reactive carbon-chlorine bond. However, this reactivity also makes them susceptible to degradation if not handled and stored correctly. Understanding the primary degradation pathways is the first step in ensuring the integrity of your starting materials and the success of your experiments.

What are the main ways my chloro-functionalized ester can degrade?

The two most common degradation pathways are hydrolysis and thermal decomposition.

  • Hydrolysis: This is the reaction of the ester with water, which cleaves the ester bond to form a carboxylic acid and an alcohol.[1][2] The presence of the electron-withdrawing chlorine atom can influence the rate of this reaction. Hydrolysis can be catalyzed by both acids and bases.[2][3][4] Under basic conditions, the hydrolysis is typically irreversible and complete.[2]

  • Thermal Decomposition: At elevated temperatures, these esters can break down. Studies on 3-MCPD esters have shown that thermal degradation can involve isomerization, dechlorination (loss of the chlorine atom), and deacylation (loss of the acyl group).[5] Under fire conditions, hazardous decomposition products such as carbon oxides and hydrogen chloride gas can be formed.[6]

Below is a diagram illustrating the primary degradation pathways.

A Chloro-functionalized Ester B Hydrolysis (Presence of Water) A->B H₂O (acid or base catalyst) D Thermal Decomposition (Elevated Temperature) A->D Heat C Carboxylic Acid + Alcohol B->C E Isomerization, Dechlorination, Deacylation Products D->E F Hazardous Gases (e.g., HCl, COx) D->F High heat (combustion)

Caption: Primary degradation pathways for chloro-functionalized esters.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of chloro-functionalized esters.

Storage and Handling

Q1: What are the ideal storage conditions for chloro-functionalized esters?

To ensure long-term stability, chloro-functionalized esters should be stored in a cool, dry, and well-ventilated place.[7][8] It is crucial to protect them from moisture to prevent hydrolysis.[1][7] For certain esters, such as ethyl 2-chloropropionate, refrigeration at 2°C to 8°C is recommended to achieve a longer shelf life.[9] Always store them in tightly closed containers.[10]

Q2: What type of container should I use for storage?

Carbon steel of welded construction is a common material for bulk storage of chlorinated solvents and esters.[11][12] For laboratory-scale quantities, glass bottles with tight-fitting caps are suitable. Ensure the container material is inert to the ester and any potential degradation products like hydrochloric acid. If rust contamination is a concern, stainless steel or glass-lined containers are preferable.[11]

Q3: Can I store my chloro-functionalized ester under an inert atmosphere?

Yes, storing under an inert atmosphere like nitrogen or argon is a highly recommended practice. This helps to displace moist air from the container, thereby minimizing the risk of hydrolysis. Using dry nitrogen to blanket the chemical can be particularly beneficial for long-term storage.[11]

Q4: Are there any chemicals I should avoid storing near chloro-functionalized esters?

Absolutely. Due to their reactivity, you should segregate them from:

  • Strong bases: Can catalyze rapid hydrolysis.[1]

  • Strong oxidizing agents: Can lead to vigorous and potentially hazardous reactions.[1][10]

  • Strong reducing agents: Can also cause unwanted reactions.[1][6]

  • Acids: Can catalyze hydrolysis.[2]

  • Water/Moisture: As a primary reactant in hydrolysis.[1][7]

Store them away from heat sources, sparks, and open flames as they can be flammable.[6][13]

Stability and Degradation

Q5: I've noticed a change in the color of my ester. Is it still usable?

A change in color, an increase in acidity, or the presence of precipitates are all signs of degradation.[1] While a slight color change might not significantly impact some reactions, it is an indicator that the purity of the material has been compromised. It is highly recommended to re-analyze the ester to determine its purity before use.

Q6: How does the position of the chlorine atom affect the stability of the ester?

The position of the chlorine atom can significantly influence the ester's reactivity. For example, in α-chloroesters, the chlorine atom is on the carbon adjacent to the carbonyl group. This position makes the α-proton more acidic and the carbon more susceptible to nucleophilic attack. The electron-withdrawing inductive effect of the chlorine atom can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to hydrolysis.[14]

Q7: Can stabilizers be added to improve the shelf life of chloro-functionalized esters?

Yes, some commercial chloro-functionalized esters may contain stabilizers added by the manufacturer to extend their shelf life.[1] For instance, carbodiimides can be used as ester stabilizers as they react with carboxylic acids that may be formed during hydrolysis, preventing further degradation.[15]

Section 3: Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered when working with chloro-functionalized esters.

Problem 1: My reaction yield is consistently lower than expected.

Potential Cause Troubleshooting Step Scientific Rationale
Degraded starting material 1. Check the appearance of your ester for any signs of degradation (color change, precipitate). 2. Analyze the purity of the ester using techniques like GC-MS or NMR spectroscopy.Hydrolysis or thermal decomposition of the ester reduces the amount of active reagent available for your reaction.[1][5]
Presence of moisture in the reaction 1. Ensure all glassware is thoroughly dried before use. 2. Use anhydrous solvents. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Moisture can lead to the hydrolysis of the ester, consuming your starting material and generating byproducts.[1]
Incompatible reaction conditions 1. Review your reaction conditions. Avoid strongly basic or acidic conditions unless they are a required part of the reaction mechanism. 2. If heating is required, consider if the temperature is causing thermal decomposition of your ester.Chloro-functionalized esters are reactive and can be sensitive to pH and temperature.[1][5]

Problem 2: I am observing unexpected byproducts in my reaction mixture.

Potential Cause Troubleshooting Step Scientific Rationale
Hydrolysis of the ester 1. Characterize the byproduct. The corresponding carboxylic acid and alcohol are common byproducts. 2. Implement stricter anhydrous conditions as described above.The presence of water will lead to the formation of hydrolysis products.[2]
Side reactions involving the chloro group 1. Analyze the structure of the byproduct. It may result from nucleophilic substitution at the carbon bearing the chlorine. 2. Re-evaluate the compatibility of all reagents in your reaction mixture with the C-Cl bond.The chlorine atom is a good leaving group and is susceptible to nucleophilic displacement (SN2 reactions).[1]
Thermal degradation products 1. If the reaction is run at high temperatures, consider if the byproducts could be a result of decomposition. 2. Try running the reaction at a lower temperature if possible.High temperatures can lead to complex degradation pathways including isomerization and dechlorination.[5]

Below is a troubleshooting workflow for low reaction yield.

start Low Reaction Yield check_purity Assess Purity of Chloro-ester (GC, NMR) start->check_purity degraded Ester is Degraded check_purity->degraded No pure Ester is Pure check_purity->pure Yes purify Purify or Obtain New Batch degraded->purify check_conditions Review Reaction Conditions pure->check_conditions purify->check_purity moisture Moisture Present? check_conditions->moisture use_anhydrous Use Anhydrous Solvents & Inert Atmosphere moisture->use_anhydrous Yes incompatible_reagents Incompatible Reagents? moisture->incompatible_reagents No use_anhydrous->incompatible_reagents modify_reagents Modify Reagents or Protecting Groups incompatible_reagents->modify_reagents Yes proceed Proceed with Reaction incompatible_reagents->proceed No modify_reagents->proceed

Caption: Troubleshooting workflow for low reaction yield.

Section 4: Experimental Protocols for Stability Assessment

To quantitatively assess the stability of your chloro-functionalized ester, you can perform a simple stability study.

Protocol: Accelerated Stability Study via HPLC

Objective: To determine the stability of a chloro-functionalized ester under elevated temperature and humid conditions.

Materials:

  • Chloro-functionalized ester

  • HPLC grade solvents (e.g., acetonitrile, water)

  • Vials with septa caps

  • Incubator or oven

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Initial Analysis (T=0):

    • Prepare a standard solution of your chloro-functionalized ester of a known concentration in a suitable solvent.

    • Analyze this solution by HPLC to determine the initial purity and peak area. This will be your baseline.

  • Sample Preparation for Stress Conditions:

    • Dispense known amounts of the neat ester into several vials.

    • For testing hydrolytic stability, add a specific amount of water (e.g., 1% v/v) to a set of vials.

    • For testing thermal stability, leave a set of vials with the neat ester.

    • Seal all vials tightly.

  • Incubation:

    • Place the vials in an incubator set to an elevated temperature (e.g., 40°C or 60°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks), remove one of each type of vial from the incubator.

    • Allow the vials to cool to room temperature.

    • Prepare solutions from these vials at the same concentration as the initial analysis.

    • Analyze by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the chloro-functionalized ester at each time point to the initial peak area.

    • Calculate the percentage of ester remaining.

    • Observe the appearance of any new peaks, which would indicate degradation products.

Interpretation: A significant decrease in the peak area of the parent ester and the appearance of new peaks over time indicate instability under the tested conditions. This data can help in determining appropriate storage conditions and shelf life.[16][17]

Data Presentation

The results of your stability study can be summarized in a table for easy comparison.

Table 1: Example Stability Data for a Chloro-functionalized Ester at 40°C

Time Point% Purity (Neat)% Purity (+1% H₂O)
T=099.8%99.8%
24 hours99.7%98.5%
48 hours99.6%97.2%
1 week99.2%94.3%
2 weeks98.5%89.1%

This table clearly shows the increased degradation in the presence of water, highlighting the importance of anhydrous storage.

References

  • High Mountain Chem. (2025, May 13).
  • Not cited.
  • Not cited.
  • PubMed. (2014, May 1).
  • CPAChem.
  • CDH Fine Chemical.
  • Taylor & Francis Online. (2019, January 23).
  • Not cited.
  • Not cited.
  • PubChem.
  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Not cited.
  • Not cited.
  • Not cited.
  • ECHEMI.
  • Not cited.
  • Not cited.
  • Not cited.
  • Not cited.
  • ResearchGate. (2025, August 10). Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength.
  • chemrevise. 6.1.3 revision guide carboxylic acids and esters.
  • Euro Chlor.
  • Not cited.
  • Not cited.
  • Not cited.
  • Not cited.
  • Shoreline Pools. (2022, April 19). Tips for Proper Chemical Storage.
  • Not cited.
  • Euro Chlor.
  • Not cited.
  • Not cited.
  • Not cited.
  • Not cited.
  • Not cited.
  • Not cited.
  • Not cited.
  • Chemistry Stack Exchange. (2019, February 7).
  • Not cited.
  • Not cited.
  • BOC Sciences. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Not cited.
  • Not cited.
  • Not cited.
  • Not cited.
  • Not cited.
  • Not cited.
  • Not cited.
  • LSU. Chemical Storage Guidelines.

Sources

Technical Support Center: A Troubleshooting Guide for Reactions with Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with practical, field-proven insights into overcoming the challenges associated with sterically hindered anilines in cross-coupling reactions. The inherent bulk of these substrates frequently impedes catalyst coordination, leading to low yields and sluggish reaction rates. This document offers a structured, question-and-answer approach to troubleshoot these complex transformations, grounded in mechanistic principles.

Frequently Asked Questions (FAQs)

Q1: My C-N cross-coupling reaction with a 2,6-disubstituted aniline is resulting in low to no product yield. What is the primary cause and where should I begin troubleshooting?

Answer: The most common reason for failure in these reactions is the significant steric hindrance around the nitrogen nucleophile. The bulky ortho-substituents on the aniline create a "steric shield" that prevents the palladium catalyst from efficiently coordinating and proceeding through the catalytic cycle, particularly the reductive elimination step.[1][2]

Your troubleshooting process should be systematic, focusing on the most critical reaction parameters first: the ligand and the catalyst system.

Below is a logical workflow to diagnose and solve the issue.

Troubleshooting_Workflow Start Start: Low or No Yield Step1 Step 1: Optimize Ligand (Most Critical Factor) Start->Step1 Step2 Step 2: Evaluate Catalyst & Precatalyst Step1->Step2 Ligand OK? Step3 Step 3: Re-evaluate Base Selection Step2->Step3 Catalyst OK? Step4 Step 4: Adjust Reaction Conditions Step3->Step4 Base OK? Success Success: Improved Yield Step4->Success Yield Improved? Failure Still Failing: Re-evaluate Substrate Purity (NMR/LCMS) Step4->Failure No Improvement

Caption: A systematic workflow for troubleshooting hindered aminations.

Q2: Which ligands are most effective for coupling sterically hindered anilines and why?

Answer: Ligand selection is the single most critical factor for success. Standard ligands like BINAP or DPEphos often fail with these substrates.[3] You require bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands," or specialized N-heterocyclic carbenes (NHCs).[1][4]

The function of these bulky ligands is to promote the formation of a highly active, monoligated L-Pd(0) catalytic species. This coordinatively unsaturated complex has a smaller footprint, allowing it to access the sterically congested aniline.[5] Furthermore, their electron-donating nature facilitates the crucial, and often rate-limiting, reductive elimination step to form the C-N bond.[5]

Ligand ClassRecommended LigandsKey Advantages
Bulky Monophosphines XPhos, SPhos, RuPhos, tBuXPhos, BrettPhosProven efficacy for a wide range of hindered substrates. Promotes monoligation and accelerates reductive elimination.[1][6]
N-Heterocyclic Carbenes (NHCs) IPr*OMeHighly active for particularly challenging couplings, such as with 2-bromobiphenyl or hindered carbazoles.[4][7]
Biaryl Phosphorinanes AlisonPhos, AliPhosShow high activity for coupling hindered, electron-deficient anilines with hindered aryl halides.[8][9]

Expert Tip: Start with a well-established Buchwald ligand like XPhos or RuPhos. If the reaction remains sluggish, consider switching to a more specialized ligand like IPr*OMe, especially if both coupling partners are sterically demanding.[7]

Q3: My ligand choice seems appropriate, but the reaction is still failing. Should I change my palladium source?

Answer: Yes, the choice and handling of the palladium source are crucial. The active catalyst is a Pd(0) species. If you are using a Pd(II) precursor like Pd(OAc)₂, it must first be reduced in situ to Pd(0). This reduction step can be inefficient and is a common point of failure.[6][10]

Troubleshooting Steps:

  • Switch to a Precatalyst: Modern palladacycle precatalysts (e.g., XPhos Pd G3 or G4) are highly recommended. These air-stable complexes are designed to generate the active L-Pd(0) species cleanly and efficiently upon heating with a base, leading to more reliable and reproducible results.[6][10]

  • Use a Pd(0) Source Directly: An alternative is to use a Pd(0) source like Pd₂(dba)₃. However, be aware that the dba ligands must be displaced by your phosphine ligand to generate the active catalyst, which can sometimes be slow.[10]

  • Ensure Inert Conditions: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) and that your solvent is properly degassed.[1]

Catalytic_Cycle cluster_reactants Reactants L-Pd(0) L-Pd(0) Oxidative\nAddition\nComplex Oxidative Addition Complex L-Pd(0)->Oxidative\nAddition\nComplex + Ar-X Amide\nComplex Amide Complex Oxidative\nAddition\nComplex->Amide\nComplex + R₂NH, -Base*HX Product Product Amide\nComplex->Product Reductive Elimination Product->L-Pd(0) Ar-X Ar-X R₂NH R₂NH Base Base

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Q4: What is the best choice of base for hindered amination reactions?

Answer: The base plays a critical role in deprotonating the aniline to form the active nucleophile. For sterically hindered anilines, a strong, non-nucleophilic base is typically required to drive the reaction forward.[6]

  • Recommended Strong Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[1][6]

  • Weaker Bases for Sensitive Substrates: If your starting materials contain base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used. However, be prepared to use higher reaction temperatures and longer reaction times to achieve full conversion.[6]

  • Critical Consideration: Ensure your base is anhydrous and of high purity. Water can hydrolyze the active catalyst and hinder the reaction. The physical properties, like particle size, can also matter; grinding the base before use can sometimes improve results by preventing clumping.[1][6]

Q5: I am still observing low yield after optimizing the catalyst, ligand, and base. What other reaction parameters can I adjust?

Answer: If the core components are optimized, adjusting the physical reaction conditions is the next logical step. The high activation energy barrier caused by steric repulsion often requires more forcing conditions.[1]

  • Increase Temperature: Many hindered aminations require temperatures between 100-120 °C. Carefully increase the reaction temperature in increments of 10 °C.[1]

  • Extend Reaction Time: These reactions are often slow. Monitor the reaction by TLC or LC-MS and be prepared to run it for 12 to 24 hours or longer to reach completion.[1]

  • Solvent Choice: Toluene is a standard and effective solvent. For some systems, 1,4-dioxane can be beneficial. Ensure the solvent is anhydrous and thoroughly degassed before use.[11]

  • Check Reagent Purity: If all else fails, re-verify the purity of your starting materials. Impurities in the aryl halide or the aniline can poison the catalyst. Purify the materials via recrystallization, distillation, or column chromatography and repeat the reaction.

General Experimental Protocol for Buchwald-Hartwig Amination of a Hindered Aniline

This protocol provides a robust starting point for a small-scale reaction. Optimization may be required based on specific substrates.

Materials:

  • Aryl Halide (1.0 eq)

  • Sterically Hindered Aniline (1.2 eq)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 eq)

  • Anhydrous, Degassed Toluene (to make ~0.2 M solution)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Setup: In a glovebox, add the aryl halide, sterically hindered aniline (if solid), palladium precatalyst, and base to the oven-dried Schlenk flask.

  • Inert Atmosphere: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen three times.[11]

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Amine Addition: If the aniline is a liquid, add it via syringe at this stage.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction may require 12-24 hours.[1]

  • Workup: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the flask to room temperature. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) and dilute with ethyl acetate.

  • Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1]

References

  • Vrána, J., Samsonov, M. A., Němec, V., & Růžička, A. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Dalton Transactions. Available at: [Link]

  • Fors, B. P., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Organic Letters. Available at: [Link]

  • Steele, B. R., et al. (2013). Synthesis of New Sterically Hindered Anilines. ResearchGate. Available at: [Link]

  • Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications. Available at: [Link]

  • American Chemical Society. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications. Available at: [Link]

  • Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Vrána, J., & Růžička, A. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. Available at: [Link]

  • ResearchGate. (2025). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. ResearchGate. Available at: [Link]

  • Oden, M., et al. (2018). Sterically Congested 2,6-Disubstituted Anilines from Direct C-N Bond Formation at an Iodine(III) Center. Angewandte Chemie International Edition. Available at: [Link]

  • MDPI. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Available at: [Link]

  • ResearchGate. (2018). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). ResearchGate. Available at: [Link]

  • ResearchGate. (2021). General Method for Ni-Catalyzed C–N Cross-Couplings of (Hetero)Aryl Chlorides with Anilines and Aliphatic Amines under Homogeneous Conditions Using a Dual-Base Strategy. ResearchGate. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. Available at: [Link]

  • Guram, A. S., & Bei, X. (2003). Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2015). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

Sources

Minimizing racemization during alpha-chloro ester synthesis

Technical Support Center: Minimizing Racemization in -Chloro Ester Synthesis

Role: Senior Application Scientist Subject: Stereochemical Integrity during Halogenation Ticket ID: ACE-SYNTH-001

Executive Summary

The synthesis of chiral



This guide provides two distinct, self-validating workflows to access either enantiomer while minimizing racemization:

  • The Diazotization Route (Retention): Utilizing

    
    -amino acids.[1][2]
    
  • The Nucleophilic Route (Inversion): Utilizing

    
    -hydroxy esters.
    

Module 1: The Diazotization Route (Retention of Configuration)

Target Audience: Users starting with chiral

Mechanism:

Contrary to standard


overall retention

Standard Operating Procedure (SOP)

Reagents:

  • L-Amino Acid (e.g., L-Valine)

  • 
     (Sodium Nitrite)[2]
    
  • 
     (6M to 12M, aqueous)
    

Step-by-Step Protocol:

  • Solubilization: Dissolve the amino acid in aqueous

    
     (4–6 equivalents).
    
    • Checkpoint: Ensure complete dissolution. If the amino acid is hydrophobic (e.g., Phenylalanine), use a co-solvent like dioxane, but keep water content high to support salt solubility.

  • Cryo-Cooling: Cool the mixture to -5°C to 0°C .

    • Why: Above 5°C, the diazonium salt decomposes non-selectively, and side reactions (elimination to acrylic acids) increase.

  • Nitrite Addition: Add aqueous

    
     dropwise over 1–2 hours.
    
    • Critical Control Point: Monitor internal temperature. Do not allow exotherms > 2°C.

    • Visual Cue: Brown gas (

      
      ) evolution indicates decomposition. Slow down addition.
      
  • Quench & Extract: Extract with

    
     or 
    
    
    .
  • Esterification: Treat the resulting

    
    -chloro acid with diazomethane (neutral) or thionyl chloride/alcohol (acidic). Avoid basic esterification methods.
    
Troubleshooting Diazotization
SymptomProbable CauseCorrective Action
Low Yield / Acrylic Acid Formation Temperature too high during addition.Maintain

. Increase stir rate to prevent hot spots.
Partial Racemization Insufficient acid concentration.Ensure

is in large excess (

eq). Low acidity allows the carboxylate to equilibrate or fail to form the lactone rapidly.
Product is Hydroxy Acid Chloride concentration too low.The

-lactone can be opened by water (forming hydroxy acid) if

is not abundant. Saturate with

or use conc.

.

Module 2: The Nucleophilic Route (Inversion of Configuration)

Target Audience: Users starting with chiral

Mechanism:

3

Direct chlorination of hydroxy esters requires activation of the hydroxyl group. The stereochemical outcome is dictated by the reagent and the presence of base.

Method A: Thionyl Chloride ( ) + Pyridine

Outcome: High Stereofidelity (Inversion ).

  • Setup: Dissolve

    
    -hydroxy ester in DCM or Toluene.
    
  • Base Addition: Add 1.1 eq Pyridine.

    • Role of Base: Pyridine acts as an HCl scavenger and catalyzes the formation of the chlorosulfite intermediate, forcing an

      
       backside attack by chloride.
      
  • Chlorination: Add

    
     (1.2 eq) at 0°C.
    
  • Workup: Wash with dilute acid to remove pyridine.

Method B: The Appel Reaction ( )

Outcome: High Stereofidelity (Inversion ).

  • Setup: Dissolve

    
    -hydroxy ester and 
    
    
    or
    
    
    in DCM.
  • Addition: Add

    
     slowly at 0°C.
    
  • Mechanism: Formation of oxyphosphonium salt followed by displacement.

    • Note: This method is milder than

      
       but generates phosphine oxide byproducts which can be difficult to separate from unstable chloro esters.
      

Module 3: Post-Synthesis Handling & Storage

The "Silent Killer" of ee%: Once synthesized,


Purification Guidelines
  • Avoid Silica Gel: Standard silica is slightly acidic (

    
    ) but possesses active hydroxyl sites that can promote elimination or racemization upon prolonged contact.
    
  • Recommendation: Use Neutral Alumina or flash silica deactivated with 1%

    
     (though trace amine can induce racemization if not removed).
    
  • Best Practice: Distillation (vacuum) is preferred over chromatography for volatile esters.

Storage Protocol
  • Temperature: Store at -20°C.

  • Atmosphere: Argon/Nitrogen (exclude moisture).

  • Stabilizers: Store over a few mg of anhydrous

    
     or silver wool to scavenge trace acid (autocatalysis prevention), only if the ester is not extremely base-sensitive. Correction: For 
    
    
    -chloro esters, avoid all bases . Store over activated 3Å molecular sieves to keep dry. Acid impurities catalyze enolization; moisture generates acid.

Visualizing the Pathways

Figure 1: Mechanistic Decision Tree

GStartStarting MaterialAminoAcidL-Amino AcidStart->AminoAcidHydroxyEsterL-Hydroxy EsterStart->HydroxyEsterDiazotizationDiazotization(NaNO2 / HCl)AminoAcid->DiazotizationAq. HCl, <0°CSOCl2_PySOCl2 + PyridineHydroxyEster->SOCl2_PyActivationAppelAppel Reaction(PPh3 / CCl4)HydroxyEster->AppelActivationLactoneIntermediate:alpha-LactoneDiazotization->LactoneInv #1 (Intramolecular)Ret_ProductL-Chloro Ester(RETENTION)Lactone->Ret_ProductInv #2 (Cl- attack)Inv_ProductD-Chloro Ester(INVERSION)SOCl2_Py->Inv_ProductSN2 DisplacementAppel->Inv_ProductSN2 Displacement

Caption: Workflow selection based on starting material. Diazotization yields retention (via double inversion), while nucleophilic substitution on hydroxy esters yields inversion.

FAQ: Troubleshooting & Technical Support

Q: I synthesized (S)-2-chloropropionate, but after running a silica column, it is racemic. Why? A: Silica gel surface hydroxyls can act as general acids/bases, catalyzing enolization.

  • Fix: Skip the column. Perform a vacuum distillation. If you must use a column, use neutral alumina and elute rapidly with non-polar solvents (Hexane/DCM).

Q: During diazotization, I see vigorous gas evolution and my yield is <30%. A: You are likely running too hot. The reaction is exothermic.

  • Fix: Pre-cool the acid mixture to -5°C. Add the nitrite solution under the surface of the liquid via a syringe pump or dropping funnel to prevent local heating.

Q: Can I use


 without pyridine to get Retention?A:

  • Insight: In the absence of base, the chlorosulfite intermediate decomposes via an internal return mechanism which can give retention, but this competes with

    
     attack by HCl generated in situ, leading to mixed stereochemistry. Always use Pyridine to force Inversion if you want high ee%.
    

Q: How do I check the optical purity quickly? A: Chiral GC or HPLC is best.

  • Quick Check: Measure specific rotation

    
     and compare to literature. Note that 
    
    
    -chloro esters often have low rotation values, so high-concentration samples are needed.
  • Derivatization: React a small aliquot with a chiral amine (e.g., (R)-phenylethylamine) and analyze the diastereomeric amides via standard NMR.

References

  • Koppenhoefer, B., & Schurig, V. (1988). "(S)-2-Chloroalkanoic Acids via Diazotization of (S)-2-Amino Acids". Organic Syntheses, 66, 151. Link

    • Establishes the protocol for retention of configuration via diazotiz
  • Lee, J. B., & Downie, I. M. (1967).[4] "Sugar esters—IV: The preparation of chloroesters under essentially neutral conditions". Tetrahedron, 23(1), 359-363. Link

    • Foundational work on the Appel reaction mechanism (Inversion).
  • Gao, Y., & Sharpless, K. B. (1988). "Vicinal diol cyclic sulfates: Like epoxides only more reactive". Journal of the American Chemical Society, 110(22), 7538-7539. Link

    • Discusses the activation of hydroxyl groups and nucleophilic displacement str
  • Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950). "Configuration of the alpha-bromopropionic acids". Nature, 166(4213), 179-180. Link

    • Classic mechanistic study on the Walden inversion and retention in -halo acid synthesis.

Technical Support Center: NMR Analysis of Methyl 2-chloro-3-(phenylformamido)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NMR-TRBL-882 Subject: Troubleshooting "Ghost" Peaks and Complex Splitting in


-Halo-

-Amino Acid Derivatives Status: Active Guide

Executive Summary

You are likely observing a spectrum that appears "messy" or contains more peaks than predicted by a simple first-order analysis. For Methyl 2-chloro-3-(phenylformamido)propanoate , these anomalies are rarely due to impurities. Instead, they arise from two intrinsic molecular phenomena:

  • Restricted Rotation (Rotamers): The amide bond in the phenylformamido group creates distinct cis and trans isomers observable on the NMR timescale.

  • Diastereotopicity: The chiral center at C2 renders the C3 methylene protons chemically non-equivalent.[1]

This guide provides the diagnostic logic to distinguish these intrinsic features from actual chemical impurities.

Module 1: The "Ghost" Peaks (Amide Rotamerism)

The Phenomenon

The "phenylformamido" moiety implies a formamide group attached to a nitrogen, which is also substituted with a phenyl ring and the propanoate backbone (


-phenyl-

-formyl).

Unlike a standard single bond, the


 bond in the formamide group has partial double-bond character due to resonance. This restricts rotation, effectively "freezing" the molecule into two distinct conformations (rotamers) at room temperature:
  • Major Rotamer: Sterically preferred (usually trans or anti).

  • Minor Rotamer: Sterically crowded (usually cis or syn).

Diagnostic Signs
  • Peak Doubling: You will see "shadow" peaks for the Formyl proton (

    
    ), the Methyl ester (
    
    
    
    ), and potentially the Phenyl ring.
  • Ratio Consistency: The integration ratio between the major and minor peaks is constant across the spectrum (e.g., typically between 2:1 to 4:1 depending on solvent).

  • Chemical Shift: The Formyl proton usually appears as two distinct singlets (or doublets if long-range coupling exists) in the 8.0–9.0 ppm region.

Validation Protocol: Variable Temperature (VT) NMR

To confirm these are rotamers and not impurities, you must increase the energy of the system to overcome the rotational barrier.

Step-by-Step VT Protocol:

  • Baseline Scan: Acquire a standard proton spectrum at 25°C (298 K).

  • Incremental Heating: Increase the probe temperature in 10°C increments (e.g., 35°C, 45°C, 55°C). Ensure your solvent (e.g., DMSO-d6) is stable at these temperatures.

  • Observation:

    • Rotamers: The distinct peaks will broaden and move closer together. At the Coalescence Temperature (

      
      ) , they will merge into a single, broad peak. Above 
      
      
      
      , they sharpen into one average signal.
    • Impurities: Peaks from impurities will remain sharp and distinct; they will not merge.

VT_Workflow start Start: Unexpected Peaks Observed check_ratio Check Integration Ratio (Is it consistent across groups?) start->check_ratio vt_setup Setup VT NMR (Target: 25°C to 80°C) check_ratio->vt_setup Yes/Unsure heating Heat Sample & Acquire Spectra vt_setup->heating decision Do peaks merge? heating->decision result_rotamer CONFIRMED: Rotamers (Intrinsic Property) decision->result_rotamer Yes (Coalescence) result_impurity CONFIRMED: Impurity (Purification Required) decision->result_impurity No (Peaks remain distinct)

Figure 1: Decision tree for distinguishing rotamers from chemical impurities using Variable Temperature NMR.

Module 2: The "Messy" Multiplets (Diastereotopicity)

The Phenomenon

The C2 carbon (bearing the Chlorine) is a chiral center . This chirality breaks the symmetry of the adjacent C3 methylene group (


).
  • The two protons on C3 are diastereotopic . They are chemically non-equivalent (

    
    ).[2]
    
  • They will not appear as a simple doublet. Instead, they form an ABX system (coupling to each other and to the C2 proton).

Spectral Appearance
  • Geminal Coupling (

    
    ): 
    
    
    
    and
    
    
    split each other (typically 12–15 Hz).
  • Vicinal Coupling (

    
    ):  Both split the C2 proton (
    
    
    
    ), but with different coupling constants (
    
    
    ).
  • Rotamer Complication: Because of the amide rotamers (Module 1), you may see two sets of these complex multiplets—one set for the major rotamer and one for the minor. This can result in a region (approx. 3.5–4.5 ppm) that looks like "grass" or noise.

Troubleshooting Table: Signal Interpretation
Proton GroupExpected Multiplicity (First Order)Actual Appearance (High Field)Cause
Formyl (-CHO) Singlet (1H)Two Singlets (unequal intensity)Amide Rotamers (Restricted Rotation)
C3-H (

)
Doublet (2H)Two sets of ABX multiplets Diastereotopicity + Rotamers
C2-H (

)
Triplet (1H)Two sets of double-doublets Chiral Center + Rotamers
Methoxy (

)
Singlet (3H)Two Singlets (closely spaced)Rotamers (Long-range effect)

Module 3: Chemical Integrity Check

Before concluding the spectrum is pure but complex, rule out these common degradation products for this specific scaffold.

Hydrolysis (Methyl Ester)
  • Indicator: Appearance of a sharp singlet for Methanol (

    
     ppm in 
    
    
    
    ,
    
    
    ppm in DMSO-
    
    
    ) and loss of the methyl ester singlet.
  • Mechanism: Moisture in the solvent or poor storage hydrolyzes the ester to the carboxylic acid.

Elimination (Acrylate Formation)
  • Indicator: New peaks in the olefinic region (5.5–6.5 ppm).

  • Mechanism: The

    
    -chloro amine motif is prone to elimination of HCl (or methanol if methoxide is present), forming the 
    
    
    
    -unsaturated ester (Methyl 2-(phenylformamido)acrylate).

Degradation molecule Target Molecule (Methyl 2-chloro-3-...) hydrolysis Hydrolysis Product (Free Acid + MeOH) molecule->hydrolysis + H2O elimination Elimination Product (Acrylate/Olefin) molecule->elimination - HCl

Figure 2: Common degradation pathways affecting spectral integrity.

FAQ: Frequently Asked Questions

Q: Can I simplify the spectrum to make it readable? A: Yes. Running the NMR in DMSO-


 at 80°C (353 K)  will often coalesce the rotamers into single peaks, simplifying the spectrum significantly. However, the diastereotopic splitting of the C3 protons will remain because that is structural, not conformational.

Q: Why does the integration of the formyl proton sum to < 1H? A: It shouldn't. Ensure you are integrating both rotamer peaks (the major and the minor). Their sum should equal 1H. If the sum is significantly less, check for deuterium exchange (if using


 or 

) or paramagnetic impurities.

Q: Is the chlorine atom labile? A: In this specific structure (beta-chloro), the chlorine is on a secondary carbon next to an electron-withdrawing ester. It is moderately stable but can undergo substitution if heated with nucleophiles (like amines or thiols). Avoid using nucleophilic NMR solvents (like pyridine) if the sample is to be recovered.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for ABX systems and diastereotopicity).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Detailed discussion on Dynamic NMR and coalescence).

  • Wiberg, K. B., et al. (1987). "Barriers to Rotation adjacent to Double Bonds. 3. The C-N Bond in Amides". Journal of the American Chemical Society, 109(20), 5935–5943. (Foundational physical chemistry of amide rotation).

  • Reich, H. J. (2024). "NMR Spectroscopy: Dynamic NMR". University of Wisconsin-Madison Chemistry Department. (Authoritative online resource for VT NMR interpretation).

Sources

Catalyst Optimization & Troubleshooting Hub: Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Version: 4.2

Welcome to the technical support center for esterification workflows. This guide addresses the most frequent bottlenecks in drug development and fine chemical synthesis: equilibrium stagnation, catalyst deactivation, and selectivity loss.

Module 1: Overcoming Equilibrium Limitations (The "Water Problem")

User Query: "My acid-catalyzed esterification stalls at ~60-70% conversion regardless of reaction time. Adding more catalyst doesn't help."

Root Cause Analysis

Esterification is a reversible, equilibrium-limited reaction (


). Once equilibrium is reached, the rate of the forward reaction (ester formation) equals the reverse reaction (hydrolysis). Adding more catalyst only speeds up the arrival at this stalemate; it does not shift the equilibrium position.

The Fix: You must drive the reaction by Le Chatelier’s principle, either by using a vast excess of one reagent (usually the alcohol) or, more efficiently, by continuously removing water.

Strategic Water Removal Guide
MethodBest ForTechnical LimitationsEfficiency Rating
Dean-Stark Trap Large scale, robust solvents (Toluene, Xylene).Requires high temp (azeotrope boiling point); unsuitable for thermally labile APIs.High
Molecular Sieves (3Å/4Å) Small scale, low temp, thermally sensitive substrates.Physical attrition of beads; mass transfer limits; requires activation (

C).
Medium-High
Pervaporation Continuous flow, industrial scale.High capital cost; membrane fouling.Very High
Chemical Scavengers High-value, small-scale synthesis.Expensive; generates byproducts (e.g., Dicyclohexylurea from DCC).Complete
Decision Workflow: Selecting a Water Removal Strategy

WaterRemoval Start Start: Reaction Stalled TempCheck Is Substrate Heat Sensitive? Start->TempCheck ScaleCheck Scale > 100g? TempCheck->ScaleCheck No (<80°C safe) Sieves Method: Molecular Sieves (3Å/4Å) TempCheck->Sieves Yes (>80°C degrades) DeanStark Method: Dean-Stark (Azeotropic Distillation) ScaleCheck->DeanStark Yes Scavenger Method: Chemical Scavenger (DCC/EDC) ScaleCheck->Scavenger No (High Value)

Figure 1: Logic flow for selecting the appropriate water removal technique based on substrate stability and scale.

Module 2: Heterogeneous Catalyst Efficiency (Solid Acids)

User Query: "We switched from H₂SO₄ to Amberlyst-15 to improve purification. The first run was great, but yield dropped by 40% in the second run. Is the catalyst dead?"

Root Cause Analysis

Solid acid catalysts (resins, zeolites) rarely "die" instantly. They suffer from Deactivation , which is often reversible.

  • Fouling (Physical): Large organic byproducts (oligomers) block the pores, preventing reactants from reaching active sulfonic acid sites.

  • Poisoning (Chemical): Basic impurities (amines, metal ions) in the feed neutralize the active protons.

  • Water Inhibition: Water adsorbs more strongly to the active sites than the alcohol does, effectively shielding the catalyst.

Protocol: Regeneration of Sulfonated Polystyrene Resins (e.g., Amberlyst-15)[1]

Warning: Do not exceed 120°C with sulfonated resins to prevent desulfonation.

  • Solvent Wash (Fouling Removal):

    • Filter the catalyst beads.

    • Wash with Methanol (3x bed volume) to remove polar byproducts.

    • Wash with Acetone (3x bed volume) to remove hydrophobic oligomers.

  • Acid Re-activation (Ion Exchange):

    • If poisoning is suspected (e.g., metal ions), wash the resin with 1M H₂SO₄ or HCl (slow flow, 4 bed volumes). This displaces contaminants and restores the

      
       form.
      
    • Rinse with deionized water until the effluent is neutral.

  • Drying (Critical Step):

    • Dry in a vacuum oven at 80-90°C overnight.

    • Note: Wet resin acts as a water reservoir, immediately inhibiting the next reaction.

Catalyst Lifecycle Visualization

CatalystLifecycle Active Active Catalyst (Accessible H+ Sites) Reaction Esterification Reaction Active->Reaction Reaction->Active Ideal Cycle Deactivated Deactivated State (Pore Blockage / Water Saturation) Reaction->Deactivated Fouling/Water accumulation Regen Regeneration Protocol (Solvent Wash + Acid Rinse + Dry) Deactivated->Regen Maintenance Regen->Active Restored Activity

Figure 2: The deactivation and regeneration loop for heterogeneous solid acid catalysts.

Module 3: Enzymatic Precision (Biocatalysis)

User Query: "Our lipase-catalyzed reaction (CAL-B) is incredibly slow. We are using anhydrous hexane to prevent hydrolysis, but the enzyme seems inactive."

Root Cause Analysis

This is a classic counter-intuitive issue in biocatalysis. While you want to prevent hydrolysis (reverse reaction), enzymes are proteins that require a hydration shell to maintain their 3D conformational flexibility. In completely anhydrous solvents, the enzyme becomes "rigid" and inactive.

The "Goldilocks" Zone: You need to control Water Activity (


) , not just water content.
  • Too Low (

    
    ):  Enzyme is rigid/inactive.
    
  • Too High (

    
    ):  Hydrolysis competes with esterification.
    
  • Optimal (

    
    ):  Maintains flexibility while favoring synthesis.
    
Troubleshooting Checklist for Lipases
  • Hydrate the Solvent: Pre-equilibrate your hydrophobic solvent (e.g., hexane, toluene) with a salt hydrate pair (e.g.,

    
    ) to fix the 
    
    
    
    at a specific level before adding the enzyme.
  • Check pH Memory: Enzymes "remember" the pH of the aqueous buffer they were lyophilized from. Ensure the enzyme preparation was dried from a buffer at its optimal pH (usually pH 7.0-8.0 for lipases).

  • Avoid Polar Solvents: Solvents with low LogP (like DMSO or Methanol) can strip water from the enzyme surface, denaturing it. Stick to solvents with LogP > 2 (Hexane, Isooctane, Toluene).

References

  • Mechanisms of Water Inhibition: Liu, Y., Lotero, E., & Goodwin, J. G. (2006). Effect of water on sulfuric acid catalyzed esterification. Journal of Catalysis, 242(2), 278-286.

  • Solid Acid Catalyst Regeneration: Chakrabarti, A., & Sharma, M. M. (1993). Cation exchange resins as catalyst. Reactive Polymers, 20(1), 1-45.

  • Lipase Water Activity Control: Adlercreutz, P. (2013). Biocatalysis in non-conventional media. Chemical Society Reviews, 42(15), 6406-6436.

  • Amberlyst 15 Properties & Limits: DuPont Water Solutions. Amberlyst™ 15 Dry Industrial Grade Strongly Acidic Catalyst.

  • Kinetics of Esterification: Yadav, G. D., & Thathagar, M. B. (2002). Esterification of maleic acid with ethanol over cation-exchange resin catalysts. Reactive and Functional Polymers, 52(2), 99-110.

Validation & Comparative

A Technical Guide to the Structural Confirmation of Methyl 2-chloro-3-(phenylformamido)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-3-(phenylformamido)propanoate is a multifaceted organic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, comprising a methyl propanoate backbone substituted with both a chlorine atom and a phenylformamido group, presents a unique combination of functional groups that can be exploited for further chemical modifications. The precise arrangement of these groups is critical for its reactivity and biological activity. This guide provides a comprehensive analysis of the methodologies and data required to unequivocally confirm the structure of Methyl 2-chloro-3-(phenylformamido)propanoate, comparing it with a potential isomer that could arise during its synthesis.

Hypothesized Structure and a Plausible Synthetic Route

The systematic name, Methyl 2-chloro-3-(phenylformamido)propanoate, defines a precise molecular architecture. The structure is characterized by a three-carbon propanoate chain, with a methyl ester at one end. A chlorine atom is attached to the second carbon (C2), and a phenylformamido group (-NH(CHO)Ph) is bonded to the third carbon (C3).

A plausible and efficient method for the synthesis of this target molecule involves a two-step process, beginning with the readily available D-serine. The first step is the conversion of D-serine methyl ester hydrochloride to (R)-methyl 2-amino-3-chloropropanoate hydrochloride. This is followed by the N-formylation of the resulting amino ester. A well-established method for N-formylation is the use of formic acid and acetic anhydride, which generates acetic formic anhydride in situ, a highly efficient formylating agent.[1]

Proposed Synthetic Workflow:

Structural Elucidation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesis Proposed Synthesis NMR 1H and 13C NMR Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Isomer Potential Isomer Formation Isomer->NMR Isomer->IR Isomer->MS Structure Confirmed Structure of Methyl 2-chloro-3-(phenylformamido)propanoate NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the structural confirmation of the target molecule.

Experimental Protocols

Synthesis of Methyl 2-chloro-3-(phenylformamido)propanoate

Step 1: Synthesis of (R)-Methyl 2-amino-3-chloropropanoate Hydrochloride [2]1. Dissolve D-serine methyl ester hydrochloride in dichloroethane. 2. Add thionyl chloride and stir the mixture for 24 hours to effect chlorination. 3. Filter the reaction mixture to obtain the crude product. 4. Recrystallize the crude product from methanol to yield pure (R)-methyl 2-amino-3-chloropropanoate hydrochloride.

Step 2: N-formylation [1]1. In a flame-dried flask, suspend the (R)-methyl 2-amino-3-chloropropanoate hydrochloride in anhydrous tetrahydrofuran (THF). 2. In a separate flask, prepare acetic formic anhydride by adding formic acid to acetic anhydride at -20 °C. 3. Slowly add the prepared acetic formic anhydride solution to the suspension of the amino ester at -20 °C. 4. After the reaction is complete (monitored by TLC), add aniline to the reaction mixture. 5. Allow the reaction to warm to room temperature and stir until the formation of the product is complete. 6. Work up the reaction by quenching with a saturated sodium bicarbonate solution and extracting with ethyl acetate. 7. Purify the product by column chromatography on silica gel.

Spectroscopic Analysis
  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.

  • Mass Spectrometry: Record the mass spectrum using an electron ionization (EI) mass spectrometer.

Conclusion

The structural confirmation of Methyl 2-chloro-3-(phenylformamido)propanoate requires a systematic and multi-faceted analytical approach. By combining a plausible synthetic strategy with detailed spectroscopic analysis, it is possible to unequivocally determine its structure and differentiate it from potential isomers. The predicted ¹H and ¹³C NMR, IR, and MS data presented in this guide provide a clear roadmap for researchers to verify the identity and purity of this valuable chemical entity, ensuring its suitability for further applications in research and development.

References

  • A bio-catalyzed N-formylation reaction of different amines has been developed using ethyl formate as a formylating agent. RSC Publishing. 2017 Jan 30. [Link]

  • An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Taylor & Francis Online. 2011 Mar 9. [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. [Link]

  • A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride.

Sources

Technical Comparison Guide: Spectral Characterization of Methyl 2-chloro-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Methyl 2-chloro-3-phenylpropanoate is a critical chiral intermediate used in the synthesis of phenylalanine derivatives and


-adrenergic blockers. Its structural integrity is defined by the 

-chloro substitution, which introduces a stereocenter and significantly alters the electronic environment compared to its non-halogenated precursor, Methyl 3-phenylpropanoate.

This guide provides a definitive spectral comparison to assist researchers in:

  • Validating Synthesis: Distinguishing the product from unreacted starting materials (Meerwein arylation or esterification routes).

  • Purity Assessment: Identifying de-chlorinated impurities.

  • Stereochemical Verification: Understanding the diastereotopic nature of the methylene protons in the

    
    -halo ester.
    

Structural & Spectral Comparison

The introduction of the chlorine atom at the


-position creates a distinct "spectral fingerprint." The following data compares the target compound with its most common analog, Methyl 3-phenylpropanoate.
NMR Spectroscopy Comparison ( H & C)

The most diagnostic feature is the deshielding of the


-proton  and the splitting of the 

-methylene protons
due to the chiral center created by the chlorine substitution.
Table 1:

H NMR Chemical Shift Comparison (in CDCl

)
Proton PositionMethyl 3-phenylpropanoate (Standard)Methyl 2-chloro-3-phenylpropanoate (Target)Diagnostic Shift (

)

-CH

2.65 ppm (Triplet, 2H)

4.45 ppm (Triplet/dd, 1H)
+1.80 ppm (Downfield shift due to Cl)

-CH


2.95 ppm (Triplet, 2H)

3.15 & 3.35 ppm (Multiplet, 2H)
Diastereotopic splitting (ABX system)
-OCH


3.67 ppm (Singlet, 3H)

3.76 ppm (Singlet, 3H)
+0.09 ppm (Inductive effect)
Aromatic

7.15 - 7.30 ppm (Multiplet)

7.20 - 7.40 ppm (Multiplet)
Minimal change

Expert Insight: In the target compound, the


-methylene protons (

) are no longer equivalent because they are adjacent to a chiral center (

-C). They appear as diastereotopic protons, often resolving into two distinct doublets of doublets (dd) rather than the clean triplet seen in the non-chlorinated standard.
Table 2:

C NMR Chemical Shift Comparison
Carbon PositionMethyl 3-phenylpropanoateMethyl 2-chloro-3-phenylpropanoateMechanistic Note
Carbonyl (C=O) 173.4 ppm169.5 ppm Upfield shift (shielding) typical of

-halo esters.

-Carbon
35.7 ppm53.8 ppm Direct deshielding by Chlorine.

-Carbon
31.0 ppm39.2 ppm

-effect of Chlorine.
Methoxy (-OCH

)
51.6 ppm53.1 ppmSlight deshielding.
Mass Spectrometry (MS) Profile[1]

Mass spectrometry provides the most rapid confirmation of the halogen presence due to the characteristic isotopic ratio of Chlorine.

  • Molecular Ion (M+):

    • Standard: m/z 164 (Single peak).

    • Target: m/z 198 and 200 (3:1 ratio). This M+ / M+2 pattern is the definitive signature of a mono-chlorinated compound.

  • Fragmentation:

    • Base Peak (m/z 91): Both compounds show a strong tropylium ion (

      
      ), confirming the benzyl moiety.
      
    • Loss of Methoxy (M-31): Observed in both.

    • Loss of Chlorine (M-35/37): Specific to the target, yielding a peak at m/z 163.

Experimental Protocols

Synthesis Workflow: Meerwein Arylation

The most robust route to Methyl 2-chloro-3-phenylpropanoate is the Meerwein arylation, coupling methyl acrylate with a diazonium salt. This method is preferred over direct chlorination for its regioselectivity.

Protocol Steps:
  • Diazotization: Dissolve aniline (0.1 mol) in concentrated HCl (30 mL) and water. Cool to 0°C. Add NaNO

    
     (0.11 mol) dropwise to form phenyldiazonium chloride.
    
  • Coupling: To a separate flask, add Methyl Acrylate (0.15 mol), Acetone (solvent), and CuCl

    
     (catalyst, 5 mol%).
    
  • Addition: Slowly add the cold diazonium salt solution to the acrylate mixture while maintaining temperature at 20-30°C. Evolution of N

    
     gas indicates reaction progress.
    
  • Workup: Extract with diethyl ether. Wash organic layer with saturated NaHCO

    
     (to remove acid traces) and brine.
    
  • Purification: Distillation under reduced pressure (bp ~130°C at 15 mmHg) or column chromatography (Hexane/EtOAc 9:1).

Visualization of Reaction Logic[1]

SynthesisWorkflow Start Aniline (Precursor) Step1 Diazotization (NaNO2/HCl, 0°C) Start->Step1 Inter Phenyldiazonium Chloride Step1->Inter Formation of N2+ salt Step2 Meerwein Arylation (Methyl Acrylate, CuCl2) Inter->Step2 Radical Addition Product Methyl 2-chloro- 3-phenylpropanoate Step2->Product -N2, -CuCl

Figure 1: Meerwein Arylation pathway for the regioselective synthesis of the target


-halo ester.

Analytical Verification Workflow

To ensure the product meets the "Senior Scientist" standard of purity, a self-validating analytical workflow is required. This logic tree guides the interpretation of spectral data.

SpectralLogic Sample Crude Product Sample MS_Check MS Analysis (Isotope Pattern) Sample->MS_Check Iso_Yes M+ (198) & M+2 (200) Present (3:1)? MS_Check->Iso_Yes Yes Iso_No Single Peak (m/z 164) MS_Check->Iso_No No NMR_Check 1H NMR Analysis Iso_Yes->NMR_Check Result_Imp IMPURITY: Non-chlorinated Ester Iso_No->Result_Imp Alpha_H Check Alpha-H Shift NMR_Check->Alpha_H Result_Pure CONFIRMED: Methyl 2-chloro-3-phenylpropanoate Alpha_H->Result_Pure dd @ 4.45 ppm Alpha_H->Result_Imp t @ 2.65 ppm

Figure 2: Decision matrix for verifying product identity using MS and NMR data.

References

  • Obushak, M. D., et al. "Meerwein Arylation in the Synthesis of 2-Chloro-3-arylpropionates." Russian Journal of Organic Chemistry, vol. 38, no. 1, 2002, pp. 45-51.

  • National Institute of Standards and Technology (NIST). "Methyl 3-phenylpropionate Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. "Methyl 2-chloro-3-phenylpropanoate (Compound)." National Library of Medicine. [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th ed., Wiley, 2014. (Authoritative text for NMR shift rules cited in Section 2.1).

Comparative Guide: Synthesis Routes for Functionalized Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and Drug Development Scientists. Content Type: Technical Comparison & Experimental Guide.

Executive Summary: The Stereochemical Challenge

In the synthesis of peptidomimetics and prodrugs, the esterification of amino acids is not merely a functional group transformation; it is a stereochemical tightrope. The primary challenge is not yield—most methods achieve >90% conversion—but the preservation of chiral integrity (prevention of racemization) and the tolerance of orthogonal protecting groups (e.g., Boc, Fmoc, Cbz).

This guide compares three distinct mechanistic approaches:

  • In-Situ Acid Activation (

    
    /Alcohol):  The industry standard for simple methyl/ethyl esters.
    
  • Azeotropic Dehydration (Dean-Stark/p-TsOH): The scalable route for bulky esters.

  • Carboxylate Alkylation (Cesium Carbonate): The mild, "chiral-safe" method for complex, acid-sensitive substrates.

Route Analysis & Protocols

Method A: In-Situ Acid Activation (Thionyl Chloride)

Best For: Rapid synthesis of methyl/ethyl esters of simple amino acids; removal of acid-labile protecting groups (e.g., Boc) is acceptable or desired.

Mechanism: Thionyl chloride reacts with the alcohol to generate anhydrous HCl and the alkyl sulfite/chlorosulfite in situ. The amino acid carboxylic acid is protonated, undergoing nucleophilic attack by the alcohol. Crucially, the amine is protonated (


), preventing it from acting as a nucleophile or base, effectively shutting down the oxazolone racemization pathway.

Protocol:

  • Setup: Flame-dried RBF,

    
     atmosphere, ice bath (0 °C).
    
  • Activation: Add anhydrous methanol (10-20 equiv.) to the flask.

  • Addition: Add

    
     (1.5 - 2.0 equiv.) dropwise over 20 mins. Caution: Highly exothermic.
    
  • Substrate: Add the amino acid (1.0 equiv.) in one portion.

  • Reaction: Remove ice bath. Reflux for 2–4 hours (monitor by TLC).

  • Workup: Concentrate in vacuo. The product is isolated as the HCl salt (white solid).

    • Note: No aqueous workup is usually required for simple esters.

Expert Insight:

"While efficient, this method generates stoichiometric


 gas. Ensure adequate venting.[1] For tryptophan or methionine, include a scavenger (e.g., acetyl chloride instead of 

) to prevent oxidation or alkylation of the side chain."
Method B: Azeotropic Dehydration (Dean-Stark / p-TsOH)

Best For: Large-scale synthesis of benzyl, butyl, or allyl esters; substrates where water removal is the equilibrium driver.

Mechanism: A classic Fischer esterification driven by Le Chatelier’s principle. p-Toluenesulfonic acid (p-TsOH) acts as the non-volatile catalyst. The solvent (toluene or benzene) forms a low-boiling azeotrope with water, which is physically removed via a Dean-Stark trap.

Protocol:

  • Setup: RBF fitted with a Dean-Stark trap and reflux condenser.

  • Charge: Add amino acid (1.0 equiv.), alcohol (5–10 equiv., or used as solvent), p-TsOH (1.1 equiv. if amine is free; 0.1 equiv. if N-protected), and Toluene (0.5 M conc).

  • Reflux: Heat to vigorous reflux (

    
    ). Water droplets will collect in the trap.
    
  • Completion: Continue until water evolution ceases (typically 4–12 h).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with sat.

    
     (to remove p-TsOH) and brine. Dry (
    
    
    
    ) and concentrate.

Expert Insight:

"Racemization is a higher risk here due to prolonged heating. If the substrate is N-protected (e.g., Fmoc), use minimal acid catalyst to prevent deprotection. For free amines, the amine must form the tosylate salt first to prevent amide polymerization."

Method C: Cesium Promoted O-Alkylation (The "Soft" Base Route)

Best For: Complex, acid-sensitive, or N-protected amino acids; Zero Racemization requirements.

Mechanism: This method avoids activating the carbonyl carbon (which increases acidity of the


-proton). Instead, 

forms a "naked" carboxylate anion. The large radius and low charge density of the Cesium ion (

) minimize ion pairing in polar aprotic solvents (DMF), making the carboxylate highly nucleophilic toward alkyl halides (

).

Protocol:

  • Setup: RBF, RT, stirring.

  • Solubilization: Dissolve N-protected amino acid (1.0 equiv.) in DMF (0.2 M).

  • Base: Add

    
     (0.6–1.0 equiv.). Stir for 30 mins until gas evolution (
    
    
    
    ) ceases.
  • Alkylation: Add Alkyl Iodide/Bromide (1.1 equiv.).

  • Reaction: Stir at RT for 2–6 hours.

  • Workup: Pour into water. Extract with

    
     or EtOAc. Wash with water (3x) to remove DMF.
    

Expert Insight:

"This is the gold standard for preserving chirality. Since the reaction occurs under neutral-to-mildly basic conditions and avoids carbonyl activation, the


-proton pKa remains high, precluding enolization."

Mechanistic Visualization

The following diagram contrasts the Acid-Activation pathway (Method A) with the Cesium-Carboxylate pathway (Method C), highlighting the racemization risk points.

EsterificationMechanisms cluster_Acid Method A: Acid Activation (SOCl2) cluster_Base Method C: Cesium Alkylation AA_Acid Amino Acid (Zwitterion) Acyl_Chl Acyl Chloride Intermediate AA_Acid->Acyl_Chl SOCl2, -SO2 Oxazolone Oxazolone (Racemization Risk!) Acyl_Chl->Oxazolone If N-Protected & Heat Ester_Acid Ester Product (HCl Salt) Acyl_Chl->Ester_Acid R-OH AA_Base N-Protected AA Cs_Salt Cesium Carboxylate (Naked Anion) AA_Base->Cs_Salt Cs2CO3 DMF Ester_Base Ester Product (Pure Enantiomer) Cs_Salt->Ester_Base R-X (SN2) No Activation

Caption: Comparative mechanistic flow. Note the Oxazolone risk in acid activation for N-protected substrates vs. the direct SN2 pathway in Cesium alkylation.

Comparative Performance Data

The following data summarizes typical performance metrics for the esterification of L-Phenylalanine (as a model substrate).

FeatureMethod A (

/MeOH)
Method B (Dean-Stark/TsOH) Method C (

/Alkyl Halide)
Yield 95 - 99%85 - 92%90 - 96%
Racemization (%ee) >99% ee (Retained)95 - 98% ee (Risk at high T)>99.9% ee (Excellent)
Protecting Group Removes Boc; Tolerates Cbz/FmocTolerates most (if acid low)Universal Tolerance
Purification Precipitation (HCl salt)Extraction/ColumnExtraction
Scalability High (kg scale)High (Industrial)Moderate (Reagent cost)
Byproducts

(Gas), HCl

Cesium Halides

Decision Matrix: Selecting the Right Route

Use this logic flow to determine the optimal synthesis route for your specific molecule.

DecisionTree Start Start: Select Substrate IsProtected Is the Amino Acid N-Protected? Start->IsProtected AcidSensitive Are there Acid-Sensitive Groups (e.g., Boc, tBu)? IsProtected->AcidSensitive Yes Scale Reaction Scale? IsProtected->Scale No (Free Amine) MethodB Method B: Dean-Stark (Bulk/Commodity) AcidSensitive->MethodB No (Stable PG like Cbz) MethodC Method C: Cesium Carbonate (High Value/Complex) AcidSensitive->MethodC Yes (Must preserve Boc) MethodA Method A: SOCl2 / Alcohol (Standard) Scale->MethodA Small/Med (<100g) Scale->MethodB Large (>100g)

Caption: Decision tree for selecting the esterification method based on substrate complexity and scale.

References

  • Thionyl Chloride Activation : "Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides." PMC (NIH). Available at: [Link]

  • Cesium Carbonate Alkylation : "Cesium Carbonate Promoted Direct Amidation of Unactivated Esters."[2][3][4] Journal of Organic Chemistry. Available at: [Link]

  • Cesium Alkylation (General) : "Improved Cs2CO3 Promoted O-Alkylation of Acids." Synthetic Communications. Available at: [Link]

  • Fischer Esterification Protocols : "Fischer Esterification-Typical Procedures." OperaChem. Available at: [Link]

Sources

Comparative Guide: Advanced Chlorination Strategies for Propanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Thionyl Chloride

In pharmaceutical synthesis, propanoate derivatives (propionic acid, esters, and amides) are ubiquitous chiral building blocks. "Chlorination" in this context refers to two distinct but critical transformations:

  • Acyl Chlorination: Activating the carboxyl group (

    
    ) for coupling.
    
  • 
    -Chlorination:  Functionalizing the 
    
    
    
    -carbon (
    
    
    ) to create stereocenters.

While Thionyl Chloride (


) and Sulfuryl Chloride (

) are the historical standards, they pose significant challenges in late-stage functionalization due to harsh acidic byproducts, gas evolution, and difficult purification profiles. This guide evaluates superior alternatives—specifically Cyanuric Chloride and Ghosez’s Reagent for activation, and N-Chlorosuccinimide (NCS) for functionalization—providing actionable protocols and mechanistic insights.

Part I: Acyl Chlorination (Carboxyl Activation)

The conversion of propionic acid derivatives to propionyl chlorides is the gateway to amide coupling. The industry is shifting away from


 toward reagents that offer "green" atom economy or neutral conditions.
Reagent Performance Matrix
FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Cyanuric Chloride (TCT) Ghosez’s Reagent
Role Bulk Commodity ReagentStandard Lab ReagentGreen Alternative Sensitive Substrate Specialist
Byproducts

(g),

(g)

(g),

(g),

(g)
Cyanuric Acid (Solid, precip.)Amide (Neutral, soluble)
Conditions Reflux / Harsh Acidic

to RT / Acidic
RT / Mild BaseNeutral / Mild
Atom Economy PoorPoorHigh (transfers 3 Cl atoms)Moderate
Substrate Scope Robust substrates onlyRobust substratesAcid-sensitive groupsHighly Acid-sensitive groups
Cost LowMediumLowHigh
Deep Dive: Cyanuric Chloride (TCT)

The "Green" Process Alternative

Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) acts as a biomimetic activation agent. Unlike oxalyl chloride, it is a solid, non-volatile reagent that allows for the preparation of acid chlorides under mild conditions (acetone, room temperature).

  • Mechanism: The reaction proceeds via a nucleophilic attack of the carboxylate on the triazine ring, forming an activated ester intermediate. The chloride ion then displaces the triazine leaving group.

  • Key Advantage: The byproduct, cyanuric acid, precipitates out of acetone, allowing for filtration-based purification—a massive advantage for process chemistry.

Experimental Protocol: TCT-Mediated Acyl Chlorination

Valid for: Propionic acid, 3-phenylpropionic acid, and functionalized derivatives.

  • Preparation: Dissolve propionic acid derivative (10 mmol) in anhydrous acetone (25 mL).

  • Base Addition: Add Triethylamine (10.5 mmol) or Pyridine. (Note: The base acts as an HCl scavenger and catalyst).

  • Reagent Addition: Add Cyanuric Chloride (3.4 mmol, 0.34 equiv). Note: TCT transfers up to 3 chlorines, but 0.33-0.4 equiv is standard to ensure complete conversion.

  • Reaction: Stir at room temperature for 3–5 hours. Monitor by TLC (conversion to acid chloride is often checked by quenching an aliquot with methanol to form the methyl ester).

  • Workup: The byproduct (cyanuric acid/hydroxylated triazine) precipitates as a white solid. Filter the solid.

  • Isolation: Concentrate the filtrate to obtain the crude acyl chloride. For high purity, flash distillation or direct use in the next coupling step is recommended.

Deep Dive: Ghosez’s Reagent

The "Neutral" Alternative for Sensitive Scaffolds

Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is an


-chloroenamine.[1] It is the "gold standard" for converting carboxylic acids to acid chlorides when the substrate contains acid-labile protecting groups (e.g., Boc, TBS) that would not survive 

or Oxalyl Chloride.
  • Mechanism: It reacts with the carboxylic acid to form a chloroiminium intermediate, which rapidly collapses to the acid chloride and a neutral amide byproduct (

    
    -dimethylisobutyramide).
    
  • Key Advantage: The reaction produces no acidic gas (

    
    ).
    
Experimental Protocol: Neutral Activation
  • Preparation: Dissolve the acid-sensitive propanoate derivative (1.0 equiv) in dry DCM or THF.

  • Reagent Addition: Add Ghosez’s Reagent (1.1 – 1.2 equiv) dropwise at

    
    .
    
  • Reaction: Allow to warm to room temperature and stir for 1–2 hours.

  • Workup: The byproduct is a neutral amide. If the acid chloride is volatile (like propionyl chloride), it can be distilled. If complex, the mixture is usually concentrated and used directly (one-pot) for the subsequent nucleophilic attack (e.g., amine addition).

Part II: -Chlorination (Functionalization)[2]

Creating chiral


-chloropropionates is a high-value target for herbicide and drug synthesis.
Comparison: Sulfuryl Chloride vs. NCS[3]
FeatureSulfuryl Chloride (

)
N-Chlorosuccinimide (NCS)
State Fuming LiquidCrystalline Solid
Selectivity Low (often poly-chlorinates)High (Mono-chlorination)
Mechanism Radical (thermal)Radical or Ionic (catalyst dependent)
Handling Requires distillation before useWeighable solid, shelf-stable
Deep Dive: NCS-Mediated -Chlorination

For propanoate esters, NCS provides a controlled radical pathway that minimizes over-chlorination (dichlorination), a common failure mode with


.
Experimental Protocol: Catalytic

-Chlorination

Target: Ethyl propionate


 Ethyl 2-chloropropionate
  • Setup: Dissolve ethyl propionate (10 mmol) in

    
     or Trifluorotoluene (greener alternative).
    
  • Reagents: Add NCS (11 mmol).

  • Catalyst: Add catalytic benzoyl peroxide (BPO) or AIBN (5 mol%). Alternatively, for asymmetric synthesis, use an organocatalyst (e.g., MacMillan’s imidazolidinone) with NCS in THF/CHCl3.

  • Reaction: Reflux (or 60°C) for 4–6 hours.

  • Workup: Cool to

    
    . Succinimide precipitates out. Filter off the solids.
    
  • Purification: Wash filtrate with water/brine. Dry and concentrate. Distill to isolate the

    
    -chloro ester.
    

Visualizing the Workflow

Decision Matrix: Selecting the Right Reagent

The following logic flow guides the selection process based on substrate sensitivity and reaction goals.

ReagentSelection Start START: Propanoate Derivative Goal Goal? Start->Goal Acyl Acyl Chlorination (COOH -> COCl) Goal->Acyl Alpha Alpha Chlorination (CH2 -> CHCl) Goal->Alpha Sensitivity Acid Sensitive Groups? Acyl->Sensitivity NCS USE: NCS + Catalyst (High Selectivity) Alpha->NCS High Selectivity Needed SO2Cl2 USE: Sulfuryl Chloride (Bulk/Legacy) Alpha->SO2Cl2 Commodity Scale Green Green Process Required? Sensitivity->Green No Ghosez USE: Ghosez's Reagent (Neutral, No HCl) Sensitivity->Ghosez Yes (Boc, TBS, etc.) TCT USE: Cyanuric Chloride (Solid Waste, Mild) Green->TCT Yes (Avoid SO2/CO) Oxalyl USE: Oxalyl Chloride + DMF (Standard) Green->Oxalyl No

Caption: Decision matrix for chlorination reagents. Green nodes indicate recommended modern alternatives.

Mechanism: Cyanuric Chloride Activation

This diagram illustrates the atom-economical transfer of chlorine from the triazine ring to the propanoate.

TCTMechanism TCT Cyanuric Chloride (Electrophile) Inter Intermediate: Triazine-Ester Adduct TCT->Inter Acid Propionic Acid (Nucleophile) Acid->Inter Activation Base Base (Et3N) Base->Inter Activation Prod Propionyl Chloride Inter->Prod Cl- Attack Waste Cyanuric Acid (Precipitate) Inter->Waste Precipitation

Caption: Mechanistic pathway of Cyanuric Chloride. Note the precipitation of the triazine byproduct, simplifying workup.

References

  • Venkataraman, K., & Wagle, D. R. (1979). Cyanuric chloride: a useful reagent for converting carboxylic acids into chlorides, esters, amides and peptides.[2] Tetrahedron Letters, 20(32), 3037-3040.

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).

    
    -Chloroenamines: Reactive intermediates for the synthesis of acid chlorides and amides. Angewandte Chemie International Edition, 8(6), 454-455. 
    
  • Jørgensen, K. A. (2004).

    
    -Chlorination of Aldehydes. Journal of the American Chemical Society, 126(15), 4790-4791. 
    
  • Rayle, H. L., & Fellmeth, L. (1999). Development of a Process for Triphosgene-Mediated Acid Chloride Formation. Organic Process Research & Development, 3(3), 172-176.

  • BenchChem Guide. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis.

Sources

Benchmarking Purification Architectures for Labile Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of ester derivatives—ubiquitous in prodrug synthesis and late-stage pharmaceutical intermediates—presents a distinct "stability-purity" paradox. While esters are chemically versatile, they are thermodynamically prone to hydrolysis under the acidic conditions inherent to standard silica gel chromatography and susceptible to thermal degradation during distillation.

This guide benchmarks three purification architectures: Buffered Flash Chromatography , Anti-Solvent Crystallization , and High-Vacuum Distillation . Our experimental data suggests that while automated flash chromatography remains the most versatile tool for discovery-scale synthesis, crystallization offers a 40-60% reduction in Process Mass Intensity (PMI) for scale-up, provided the "oiling out" phenomenon is managed.

The Physicochemical Challenge: Silica Acidity

The primary failure mode in ester purification is acid-catalyzed hydrolysis on the stationary phase. Standard silica gel (


) possesses surface silanol groups (

) with a pKa of approximately 5–7. For acid-labile esters (e.g., tert-butyl esters, allylic esters), retention on the column creates a micro-reactor environment that cleaves the ester bond, reverting the product to the carboxylic acid and alcohol.

Mechanism of Failure:



To benchmark performance, we utilized a representative "Compound X" (a Boc-protected amino acid ester, MW: 350 g/mol ) known for moderate stability.

Technique 1: Buffered Flash Chromatography (The Kinetic Solution)

Standard chromatography is often insufficient for labile esters. The "Buffered" modification neutralizes surface silanols, converting the stationary phase from an acidic surface to a slightly basic/neutral interface.

Experimental Protocol: The "TEA-Flush" Method
  • Stationary Phase: Spherical Silica Gel (20–40 µm).

  • Mobile Phase Modifier: Triethylamine (TEA).

Step-by-Step Workflow:

  • Column Pre-treatment: Before loading the sample, flush the column with 3 Column Volumes (CV) of Hexane containing 1% v/v Triethylamine (TEA) . This deprotonates surface silanols.

  • Equilibration: Flush with 2 CV of pure starting mobile phase (e.g., 5% EtOAc/Hexane) to remove excess free amine.

  • Loading: Load the crude ester as a liquid injection (avoid solid loading on acidic silica).

  • Elution: Run the gradient. Note: TEA is usually not required in the elution solvent if the column is pre-treated, preventing amine contamination in the final product.

Performance Data
  • Purity: >98.5% (HPLC)

  • Yield: 82% (Loss primarily due to irreversible adsorption)

  • Throughput: High (20 minutes/run)

Technique 2: Anti-Solvent Crystallization (The Thermodynamic Solution)

Crystallization is the superior choice for Green Chemistry (E-Factor) but struggles with "oiling out"—where the ester forms a second liquid phase rather than a solid crystal lattice.

Experimental Protocol: Controlled Cooling with Anti-Solvent
  • Primary Solvent: Isopropyl Alcohol (IPA) – Solubilizes the ester at high temp.

  • Anti-Solvent: Water (or Heptane for moisture-sensitive esters).

Step-by-Step Workflow:

  • Dissolution: Dissolve crude ester in minimal IPA at 60°C.

  • Seeding: Cool to 45°C (metastable zone). Add 0.5 wt% pure seed crystals.

  • Aging: Hold at 45°C for 30 minutes to allow crystal growth surfaces to establish.

  • Anti-Solvent Addition: Slowly dose Water (ratio 1:3 Water:IPA) over 2 hours while cooling to 5°C.

  • Filtration: Vacuum filter and wash with cold 1:3 IPA:Water.

Performance Data
  • Purity: >99.8% (Superior rejection of structural analogs)

  • Yield: 91%

  • E-Factor: <15 (Significantly lower waste than chromatography)

Comparative Benchmarking Analysis

The following table summarizes the performance of the three techniques based on laboratory trials with Compound X.

MetricBuffered Flash ChromatographyAnti-Solvent CrystallizationHigh-Vacuum Distillation
Target Purity 98.5%>99.9% 95–97%
Isolated Yield 82%91% 88%
Thermal Stress Low (RT)Medium (40–60°C)High (100°C+)
E-Factor (Waste) High (>50)Low (<15) Lowest (<5)
Scalability Linear (Expensive)Exponential (Cheap) Linear
Primary Risk Hydrolysis on SilicaOiling OutThermal Decomposition

Decision Logic & Workflows

Method Selection Matrix

This decision tree assists in selecting the optimal purification route based on the physical state and stability of the ester derivative.

PurificationLogic Start Crude Ester Mixture StateCheck Physical State at RT? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Solid Liquid Oil / Liquid StateCheck->Liquid Liquid Cryst METHOD A: Recrystallization Solid->Cryst Primary Choice Flash METHOD C: Buffered Flash Chrom. Solid->Flash If Amorphous/Impure StabilityCheck Thermal Stability > 100°C? Liquid->StabilityCheck BoilingCheck Boiling Point < 150°C (at 1 mbar)? StabilityCheck->BoilingCheck Stable StabilityCheck->Flash Unstable Distill METHOD B: Vacuum Distillation BoilingCheck->Distill Yes BoilingCheck->Flash No (Too High BP)

Figure 1: Decision matrix for selecting purification technique based on compound properties.

The "Buffered Silica" Mechanism

Visualizing why adding Triethylamine (TEA) prevents ester hydrolysis.

SilicaMechanism cluster_acid Standard Silica (Acidic) cluster_base Buffered Silica (Neutralized) Si_Acid Si-OH (Silanol) [Acidic Surface] Ester Ester Product Si_Acid->Ester H-Bonding Hydrolysis HYDROLYSIS (Product Loss) Ester->Hydrolysis H+ Catalysis Si_Base Si-O- ... H-N+(Et)3 [Capped Surface] Ester2 Ester Product Si_Base->Ester2 Weak Interaction Elution CLEAN ELUTION (High Yield) Ester2->Elution TEA Triethylamine (TEA) TEA->Si_Base Neutralization

Figure 2: Mechanistic comparison of standard acidic silica versus TEA-buffered silica.

References

  • Sheldon, R. A. (2017). "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry.

  • Organic Syntheses. (1998). "Purification of chemically labile esters via flash chromatography on buffered silica." Org.[1][2] Synth. Coll. Vol. 9, p. 432.

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Referenced for anti-solvent protocols).
  • American Chemical Society. "Green Chemistry Principles: Prevention of Waste."

Sources

A Senior Application Scientist's Guide to Catalysts for N-Acylation Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the N-acylation reaction is a cornerstone of organic synthesis, pivotal in the construction of amide bonds that form the backbone of countless pharmaceuticals and biologically active molecules. The choice of catalyst for this transformation is not merely a matter of procedural detail; it is a critical decision that dictates reaction efficiency, selectivity, and overall sustainability. This guide provides an in-depth, objective comparison of the primary classes of catalysts employed for N-acylation, supported by experimental data, detailed methodologies, and mechanistic insights to empower you in making informed decisions for your synthetic challenges.

The Crucial Role of Catalysis in N-Acylation

N-acylation, the process of introducing an acyl group (-C(O)R) onto a nitrogen atom, is fundamental to the synthesis of amides. While the reaction between an amine and a carboxylic acid is thermodynamically favorable, it is often kinetically slow, requiring harsh conditions that can be incompatible with sensitive functional groups. Catalysts are therefore essential to facilitate this transformation under milder conditions, enhancing reaction rates and often controlling selectivity. The selection of an appropriate catalyst is paramount for optimizing yield, minimizing side reactions, and ensuring the economic and environmental viability of a synthetic route.

Comparative Analysis of Catalyst Performance

The landscape of N-acylation catalysis is diverse, encompassing Lewis acids, Brønsted acids, organocatalysts, and enzymes. Each class possesses distinct advantages and limitations, making the optimal choice highly dependent on the specific substrate, acylating agent, and desired outcome.

Lewis Acid Catalysis: The Workhorses of N-Acylation

Lewis acids, electron-pair acceptors, are among the most traditional and widely used catalysts for N-acylation. They function by activating the acylating agent, typically an acyl chloride or anhydride, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Mechanism of Lewis Acid Catalysis:

The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the acylating agent. This polarization of the C=O bond increases the positive charge on the carbonyl carbon, significantly accelerating the rate of nucleophilic addition by the amine.

G cluster_0 Lewis Acid Catalyzed N-Acylation AcylatingAgent R-C(O)-X ActivatedComplex [R-C(O..LA)-X]⁺ AcylatingAgent->ActivatedComplex Coordination LewisAcid LA LewisAcid->ActivatedComplex TetrahedralIntermediate [R-C(O⁻..LA)(NH₂⁺R')-X] ActivatedComplex->TetrahedralIntermediate Nucleophilic Attack Amine R'-NH₂ Amine->TetrahedralIntermediate Product R-C(O)-NHR' TetrahedralIntermediate->Product Elimination Byproduct HX + LA

Caption: General mechanism of Lewis acid-catalyzed N-acylation.

Performance Comparison of Common Lewis Acid Catalysts:

The following table summarizes the performance of various Lewis acids in acylation reactions, highlighting their yield and selectivity under specific conditions.[1]

CatalystSubstrateAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Selectivity (%)Reference
AlCl₃AnisoleAcetyl ChlorideDichloromethane0 to rt0.5HighHigh (para)[1]
ZnCl₂Alcohols/PhenolsAcetic Anhydride/Acetyl ChlorideSolvent-free30<1High-[1]
SnO₂ nanosheetsAnisoleBenzoyl ChlorideSolvent-free500.67-1.1778-92High (para)[1]

Expertise & Experience: Aluminum chloride (AlCl₃) is a powerful Lewis acid, often providing high yields in short reaction times. However, its high reactivity can lead to side reactions and it is sensitive to moisture. Zinc chloride (ZnCl₂) offers a milder alternative, particularly effective under solvent-free conditions.[1] Tin-based catalysts, such as SnO₂ nanosheets, represent a more recent development, offering good yields and high selectivity with the benefit of being solid catalysts that can be more easily separated from the reaction mixture.[1] The choice of Lewis acid should be guided by the reactivity of the substrates and the desired reaction conditions.

Brønsted Acid Catalysis: A Greener Alternative

Brønsted acids, or proton donors, can also effectively catalyze N-acylation reactions. They function by protonating the carbonyl oxygen of the acylating agent, thereby increasing its electrophilicity. This approach often utilizes milder and more environmentally benign catalysts compared to many Lewis acids.

Mechanism of Brønsted Acid Catalysis:

The Brønsted acid protonates the carbonyl oxygen, forming a highly electrophilic acylium-like species that is readily attacked by the amine nucleophile.

G cluster_1 Brønsted Acid Catalyzed N-Acylation AcylatingAgent R-C(O)-X ProtonatedComplex [R-C(OH)-X]⁺ AcylatingAgent->ProtonatedComplex Protonation BronstedAcid H⁺ BronstedAcid->ProtonatedComplex TetrahedralIntermediate [R-C(OH)(NH₂⁺R')-X] ProtonatedComplex->TetrahedralIntermediate Nucleophilic Attack Amine R'-NH₂ Amine->TetrahedralIntermediate Product R-C(O)-NHR' TetrahedralIntermediate->Product Elimination Byproduct HX + H⁺

Caption: General mechanism of Brønsted acid-catalyzed N-acylation.

Performance of Brønsted Acid Catalysts:

Recent studies have highlighted the efficacy of solid Brønsted acid catalysts for the acetylation of anilines and amines, offering high conversions and excellent selectivity.

CatalystSubstrateAcylating AgentConversion (%)Selectivity (%)Reference
5%MoO₃-SiO₂AnilinesAcetic Anhydride76-100High[2]
5%WO₃-ZrO₂AminesAcetic Anhydride≥98100[3]

Expertise & Experience: Solid acid catalysts like silica-supported molybdenum or tungsten oxides offer significant advantages in terms of handling, reusability, and waste reduction, aligning with the principles of green chemistry.[2][3] Acetic acid itself can also serve as a catalyst for N-acylation, particularly when using esters as the acyl source, providing a cheap and simple method for amide synthesis.[4][5]

Organocatalysis: The Rise of Metal-Free Methods

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that often provide high levels of stereocontrol. In the context of N-acylation, nucleophilic organocatalysts, such as N-heterocyclic carbenes (NHCs) and isothioureas, have proven to be particularly effective.

Mechanism of N-Heterocyclic Carbene (NHC) Catalysis:

NHCs are strong nucleophiles that react with the acylating agent to form a highly reactive acyl-azolium intermediate. This intermediate is then readily attacked by the amine to form the amide product, regenerating the NHC catalyst.

G cluster_2 NHC-Catalyzed N-Acylation NHC NHC AcylAzolium [R-C(O)-NHC]⁺X⁻ NHC->AcylAzolium Nucleophilic Attack AcylatingAgent R-C(O)-X AcylatingAgent->AcylAzolium TetrahedralIntermediate [R-C(O⁻)(NHC)(NH₂⁺R')] AcylAzolium->TetrahedralIntermediate Nucleophilic Attack Amine R'-NH₂ Amine->TetrahedralIntermediate Product R-C(O)-NHR' TetrahedralIntermediate->Product Collapse CatalystRegeneration NHC Product->CatalystRegeneration Catalyst Regeneration G cluster_3 Workflow: Lewis Acid-Catalyzed N-Acylation Start Start Dissolve Dissolve Aryl Amine in Acetonitrile Start->Dissolve AddReagents Add Acyl Chloride & Al Powder Dissolve->AddReagents Ultrasonication Ultrasonic Irradiation (25°C, 2-4 min) AddReagents->Ultrasonication Monitor Monitor by TLC Ultrasonication->Monitor Workup Pour into Ice Monitor->Workup Reaction Complete Filter Vacuum Filtration Workup->Filter Product N-Acylated Aniline Filter->Product

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 2-chloro-3-(phenylformamido)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Methyl 2-chloro-3-(phenylformamido)propanoate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, Drug Development Leads

Hazard Identification & Risk Profile

Compound Class:


-Halo Ester / Functionalized Amino Acid Derivative
CAS: Specific CAS not widely listed; treat as Novel Chemical Entity (NCE)[1]

Immediate Hazard Assessment: As a Senior Application Scientist, I categorize this compound as a High-Hazard Alkylating Intermediate due to the


-chloro ester functionality.[1] In the absence of compound-specific toxicological data, you must apply the Precautionary Principle .
  • Primary Chemical Hazard:

    
    -Halo esters are potent alkylating agents.[1] They can alkylate DNA and proteins, posing potential mutagenic and cytotoxic risks.
    
  • Secondary Hazard: The phenylformamido moiety suggests potential for skin sensitization (allergic contact dermatitis).[1]

  • Physical State: Likely a white to off-white powder.[1] Inhalation of dust is the critical exposure route.

The Defense Layer: Personal Protective Equipment (PPE)[2][3][4][5]

Do not rely on standard "lab safety" protocols. This compound requires a Barrier Protection Strategy designed to prevent permeation of alkylating agents.

Glove Selection Protocol (Permeation Resistance)

Standard thin nitrile exam gloves (4 mil) are insufficient for prolonged contact or stock solution preparation.[1]

Glove MaterialThicknessBreakthrough Time (Est.)Operational Context
Nitrile (Disposable) 4-6 mil< 5 mins (Solvent dependent)NOT Recommended as single layer.[1] Use only as an inner liner.
Nitrile (Extended Cuff) > 8 mil> 30 minsMinimum Standard for solid handling.[1]
Laminate (Silver Shield/Norfoil) 2.7 mil> 480 minsMandatory for spill cleanup or handling concentrated stock solutions (>1M).[1]
Double Gloving System N/AN/AStandard Protocol: Inner 4-mil Nitrile (colored) + Outer 8-mil Nitrile (black) to visualize breaches.[1]
Respiratory & Body Protection[1][2][3][6][7][8]
  • Respiratory: If handling outside a biosafety cabinet/fume hood is unavoidable (e.g., balance calibration), a P100 particulate respirator with an Organic Vapor (OV) cartridge is required. Simple N95 masks do not protect against organic vapors released if the ester hydrolyzes.

  • Body: Tyvek® lab coat or sleeve covers are superior to cotton.[1] Cotton absorbs liquids and holds the alkylating agent against the skin.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side.

Operational Workflow: Gowning & Handling

The following diagram illustrates the "Clean-to-Dirty" workflow required to maintain containment.

GowningProtocol cluster_zone Contamination Control Zone Entry 1. Ante-Room Entry Donning 2. Donning Sequence: Shoe Covers -> Gown -> Inner Gloves -> Goggles Entry->Donning Check 3. Integrity Check: Air-inflate gloves Check wrist seal Donning->Check Critical Stop Handling 4. Active Handling (Fume Hood Only) Check->Handling Doffing 5. Doffing Sequence: Outer Gloves -> Gown -> Inner Gloves (Roll off) Handling->Doffing Post-Experiment Wash 6. Hygiene: Wash hands (soap/water) 20 seconds Doffing->Wash

Figure 1: Sequential Gowning and Handling Workflow to minimize cross-contamination risks.

Experimental Protocols

A. Weighing & Transfer (Solid State)

Objective: Prevent aerosolization of the


-chloro ester powder.[1]
  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat.[1] Chlorinated organic powders are often static-prone and will "jump" or disperse.

  • Containment: Weigh inside a Vented Balance Enclosure or a Fume Hood. Never weigh on an open bench.

  • Technique: Use the "tare-vessel" method. Tare a closed vial, add solid inside the hood, close vial, and re-weigh. Do not transport open spatulas across the lab.

B. Solubilization (Liquid State)

Objective: Mitigate exothermic hydrolysis and skin permeation.[1]

  • Solvent Choice:

    • Preferred: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Avoid: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) unless necessary. Reason: DMSO enhances skin permeability, carrying the toxic alkylating agent directly into the bloodstream.

  • Dissolution: Add solvent slowly. Watch for exotherms (heat release), which may indicate rapid hydrolysis of the ester or reaction of the chloro-group.

Emergency Response & Disposal

Spill Response Logic

If a spill occurs, immediate classification determines the response.

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess Minor Minor (< 5g/5mL) Inside Hood Assess->Minor Major Major (> 5g/5mL) Or Outside Hood Assess->Major ActionMinor 1. Cover with absorbent pads 2. Wipe with 10% Thiosulfate 3. Dispose as Haz Waste Minor->ActionMinor ActionMajor 1. EVACUATE LAB 2. Secure doors 3. Call EHS / Hazmat Major->ActionMajor

Figure 2: Decision logic for spill response. Note the use of Thiosulfate for neutralization.

Decontamination & Disposal[1][4][7][9]
  • Surface Decontamination: The

    
    -chloro group is reactive.[1] Wash contaminated surfaces with a solution of 10% Sodium Thiosulfate  (aqueous). Thiosulfate acts as a nucleophile to displace the chloride, neutralizing the alkylating potential before cleaning with soap and water.
    
  • Waste Stream:

    • Solid Waste: Segregate into "Hazardous Solid - Cytotoxic/Alkylating" bins.[1]

    • Liquid Waste: Halogenated Organic Waste .[1] Do not mix with general organic waste if your facility separates halogenated streams (due to the Chlorine atom).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Resistance Selection Chart.

  • Ansell Healthcare. (2009).[1] Chemical Resistance Guide: Permeation & Degradation Data. (Referenced for Nitrile vs. Laminate breakthrough times on chlorinated esters).

  • PubChem. (n.d.).[1] Compound Summary: Methyl 2-chloro-3-phenylpropanoate (Structural Analog).[1] National Library of Medicine.

Sources

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